molecular formula C6H7NO B15598321 5-Hydroxy-2-methylpyridine-d6

5-Hydroxy-2-methylpyridine-d6

Número de catálogo: B15598321
Peso molecular: 115.16 g/mol
Clave InChI: DHLUJPLHLZJUBW-RLTMCGQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxy-2-methylpyridine-d6 is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 115.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H7NO

Peso molecular

115.16 g/mol

Nombre IUPAC

2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D

Clave InChI

DHLUJPLHLZJUBW-RLTMCGQMSA-N

Origen del producto

United States

Foundational & Exploratory

5-Hydroxy-2-methylpyridine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine-d6 is the deuterium-labeled form of 5-hydroxy-2-methylpyridine (B31158). It serves as a crucial tool in analytical chemistry, particularly in the field of drug metabolism and pharmacokinetics (DMPK). The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, results in a compound that is chemically almost identical to its unlabeled counterpart but possesses a higher mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards is highly recommended by regulatory bodies, including the U.S. Food and Drug Administration (FDA), for bioanalytical method validation to ensure accuracy and precision.

The primary application of this compound is to correct for variations in sample preparation, chromatography, and ionization efficiency, thereby enhancing the reliability of quantitative bioanalytical data. Its structural similarity to analytes containing a 5-hydroxy-2-methylpyridine moiety allows it to co-elute and experience similar matrix effects, leading to more accurate and reproducible results.

Chemical and Physical Properties

The physical and chemical properties of this compound are closely related to its non-deuterated analog. The key difference lies in its molecular weight due to the presence of deuterium atoms.

PropertyValue
Chemical Formula C₆HD₆NO
Molecular Weight 115.16 g/mol
Appearance Typically a solid
Isotopic Enrichment Commonly ≥98 atom % D

Table 1: Physical and Chemical Properties of this compound

For comparison, the properties of the non-deuterated 5-Hydroxy-2-methylpyridine are presented below.

PropertyValue
Chemical Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Melting Point 168-170 °C
Boiling Point 220-222 °C
Solubility Soluble in dichloromethane

Table 2: Physical and Chemical Properties of 5-Hydroxy-2-methylpyridine

Synthesis of Deuterated Pyridines

  • Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O).

  • Reduction of Functional Groups with Deuterated Reagents: For instance, the reduction of a carboxylic acid or ester group using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms.

  • Deuterolysis of Organometallic Intermediates: Lithiated pyridine (B92270) derivatives can be treated with a deuterium source to achieve specific deuteration.

  • Starting from Deuterated Precursors: Building the pyridine ring from smaller, already deuterated starting materials.

The choice of method depends on the desired deuteration pattern and the stability of the starting materials and intermediates to the reaction conditions.

Application in Bioanalysis: A Methodological Overview

This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of structurally related analytes in biological matrices such as plasma, serum, and urine. The following section outlines a representative experimental protocol based on established methods for the analysis of pyridine-containing drugs.

Experimental Protocols

This protocol provides a detailed methodology for the quantification of a hypothetical analyte, "Drug X," which is structurally similar to 5-hydroxy-2-methylpyridine, in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.

  • Reagents:

    • Human plasma (with anticoagulant, e.g., K₂EDTA)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Working solution of Drug X (in 50:50 ACN:water)

    • Working solution of this compound (Internal Standard, IS) (in 50:50 ACN:water)

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Spike with 10 µL of the IS working solution.

    • For calibration standards and quality control (QC) samples, spike with 10 µL of the appropriate Drug X working solution. For blank samples, add 10 µL of 50:50 ACN:water.

    • Vortex mix for 10 seconds.

    • Add 400 µL of cold ACN to precipitate the plasma proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% formic acid).

    • Vortex mix and centrifuge before transferring to autosampler vials for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Agilent Zorbax Plus C18, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      0.5 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Autosampler Temperature: 10°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 4.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Drug X [M+H]⁺ Specific fragment Optimized value

      | this compound (IS) | 116.1 | Specific fragment | Optimized value |

Note: The specific MRM transitions and collision energies for both the analyte and the internal standard must be optimized experimentally to achieve the best sensitivity and selectivity.

Data Presentation and Analysis

Quantitative data from the LC-MS/MS analysis is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the QC and unknown samples is then determined from this calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the use of this compound as an internal standard in a bioanalytical assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike_is Spike with This compound (IS) plasma->spike_is spike_analyte Spike with Analyte (for Calibrators/QCs) spike_is->spike_analyte ppt Protein Precipitation (e.g., with Acetonitrile) spike_analyte->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is an invaluable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in LC-MS/MS assays significantly improves the accuracy, precision, and robustness of quantitative methods. By closely mimicking the behavior of the analyte of interest during sample processing and analysis, it effectively compensates for matrix effects and other sources of variability, leading to high-quality, reliable data that is essential for regulatory submissions and advancing our understanding of drug disposition. The detailed experimental protocol provided serves as a practical guide for the implementation of this and other deuterated internal standards in a regulated bioanalytical environment.

An In-depth Technical Guide to 5-Hydroxy-2-methylpyridine-d6: Chemical Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated pyridine (B92270) derivative, 5-Hydroxy-2-methylpyridine-d6, covering its chemical structure, a plausible synthetic route with detailed experimental protocols, and its relevance as a precursor for biologically active molecules, particularly inhibitors of key signaling pathways.

Chemical Structure and Properties

This compound is the isotopically labeled form of 5-hydroxy-2-methylpyridine (B31158), where six hydrogen atoms have been replaced by deuterium (B1214612). This labeling is typically on the methyl group and the aromatic ring. Deuterium labeling is a critical tool in drug discovery and development, often used to investigate metabolic pathways, enhance pharmacokinetic profiles, or serve as an internal standard in quantitative analyses.[1]

Chemical Structure:

  • Molecular Formula: C₆HD₆NO

  • Monoisotopic Mass: 115.09 g/mol

  • Structure: The molecule consists of a pyridine ring substituted with a hydroxyl group at the 5-position and a deuterated methyl group (-CD₃) at the 2-position. The three hydrogen atoms on the pyridine ring are also replaced with deuterium.

(Note: The exact positions of deuterium on the ring can vary depending on the synthetic method, but a fully deuterated ring and methyl group is a common isotopologue.)

Synthesis of this compound

The overall synthetic strategy involves two main steps:

  • Sandmeyer-type reaction: Conversion of the amino group of 2-amino-6-methylpyridine-d6 to a bromo group to yield 2-bromo-6-methylpyridine-d6.

  • Nucleophilic Aromatic Substitution: Replacement of the bromo group with a hydroxyl group to obtain the final product.

Quantitative Data (Estimated)

The following table summarizes the expected quantitative data for the synthesis, based on reported yields for the analogous non-deuterated compounds. Actual yields for the deuterated synthesis may vary.

StepReactionStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Bromination2-Amino-6-methylpyridine-d62-Bromo-6-methylpyridine-d6HBr, Br₂, NaNO₂Water-10 to 53~95>98[3]
2Hydroxylation2-Bromo-6-methylpyridine-d6This compoundPotassium tert-butoxide, Formic acidt-AmylOH10040~72>99[2]
Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine-d6

This protocol is adapted from the synthesis of 2-bromo-6-methylpyridine (B113505) from 2-amino-6-methylpyridine.[3]

  • In a round-bottom flask, suspend 2-amino-6-methylpyridine-d6 in a 48% aqueous solution of hydrobromic acid.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add bromine dropwise over 40 minutes, maintaining the temperature below -5 °C.

  • Stir the resulting orange mixture at -5 °C for an additional 1.5 hours.

  • Prepare a solution of sodium nitrite (B80452) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below -5 °C. Stir for another 1.5 hours.

  • Prepare a cooled solution of sodium hydroxide (B78521) in water and add it dropwise to the reaction mixture, keeping the temperature below 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylpyridine-d6 as an oil.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 5-hydroxy-2-methylpyridine from 2-bromo-6-methylpyridine.[2]

  • In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-6-methylpyridine-d6 in tert-amyl alcohol.

  • Add potassium tert-butoxide to the solution.

  • Heat the mixture to 100 °C and stir for 40 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in formic acid and stir at room temperature for 24 hours.

  • Adjust the pH to approximately 6 using a 3N aqueous solution of potassium hydroxide.

  • Extract the product with chloroform.

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a methanol/dichloromethane gradient) to afford pure this compound.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound A 2-Amino-6-methylpyridine-d6 B 2-Bromo-6-methylpyridine-d6 A->B HBr, Br₂, NaNO₂ Water, -10 to 5 °C C This compound B->C 1. KOt-Bu, t-AmylOH, 100 °C 2. HCOOH

Caption: Proposed two-step synthesis of this compound.

Biological Relevance and Signaling Pathways

While 5-Hydroxy-2-methylpyridine itself has limited direct biological applications, it is a valuable building block in medicinal chemistry.[2] Pyridine derivatives are core structures in numerous pharmacologically active compounds, including a wide range of protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they can target dysregulated signaling pathways that drive tumor growth and proliferation.[4][5]

One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.[6] Many pyridine-based small molecules have been developed to inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights the points of intervention for pyridine-based kinase inhibitors.

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridine-based compounds.

This guide provides a foundational understanding of this compound, offering a practical synthetic approach and contextualizing its importance in the development of targeted therapeutics. The provided protocols and diagrams serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Physical and chemical characteristics of 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Hydroxy-2-methylpyridine-d6, a deuterated isotopologue of 5-Hydroxy-2-methylpyridine. This document details its properties, synthesis, and analytical methodologies, making it an essential resource for professionals in research, and drug development.

Core Compound Characteristics

This compound is the deuterium-labeled form of 5-Hydroxy-2-methylpyridine, where six hydrogen atoms have been replaced by deuterium (B1214612).[1] This isotopic substitution makes it a valuable tool in various scientific applications, particularly as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The presence of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are primarily derived from its non-deuterated analogue. The introduction of deuterium atoms results in a higher molecular weight.

PropertyValueReference
Chemical Formula C₆HD₆NO[1]
Molecular Weight 115.16 g/mol [1]
CAS Number 2645412-74-2[1]
Appearance Solid[1]
Melting Point (of non-deuterated form) 168-170 °C[2]
Boiling Point (of non-deuterated form) 295-296 °C[3]
Solubility (of non-deuterated form) Soluble in dichloromethane[2]

Synthesis and Purification

The primary method for the synthesis of this compound is through a hydrogen-deuterium exchange reaction on the non-deuterated 5-Hydroxy-2-methylpyridine.[4]

Synthesis of 5-Hydroxy-2-methylpyridine (non-deuterated precursor)

Several synthetic routes for the precursor molecule have been established. A common industrial method is the catalytic reduction of 3-cyano-6-hydroxypyridine.[5][6]

Experimental Protocol: Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine

  • Reaction Setup: A mixture of 3-cyano-6-hydroxypyridine and an anionic surfactant (e.g., sodium lauryl sulfate) is prepared in a solvent system of n-butanol and water.[5][7]

  • Acidification: An acid, such as sulfuric acid, is added to the mixture.[7]

  • Catalysis: A palladium on carbon (Pd/C) catalyst is introduced.[5][7]

  • Hydrogenation: The reaction mixture is subjected to hydrogenation.[5][7]

  • Work-up: Upon completion, the catalyst is removed by filtration. The resulting solution is then subjected to a work-up procedure that may include neutralization and extraction into an organic solvent.[5][6]

G cluster_synthesis Synthesis of 5-Hydroxy-2-methylpyridine 3-cyano-6-hydroxypyridine 3-cyano-6-hydroxypyridine Hydrogenation Hydrogenation 3-cyano-6-hydroxypyridine->Hydrogenation Anionic Surfactant Anionic Surfactant Anionic Surfactant->Hydrogenation n-Butanol/Water n-Butanol/Water n-Butanol/Water->Hydrogenation Acid Acid Acid->Hydrogenation Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Hydrogenation Crude 5-Hydroxy-2-methylpyridine Crude 5-Hydroxy-2-methylpyridine Hydrogenation->Crude 5-Hydroxy-2-methylpyridine G cluster_analysis Analytical Workflow for this compound Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Sample->Mass Spectrometry (GC-MS/LC-MS) Chromatography (HPLC/GC) Chromatography (HPLC/GC) Sample->Chromatography (HPLC/GC) Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry (GC-MS/LC-MS)->Structural Confirmation Quantitative Analysis Quantitative Analysis Mass Spectrometry (GC-MS/LC-MS)->Quantitative Analysis Purity Assessment Purity Assessment Chromatography (HPLC/GC)->Purity Assessment

References

5-Hydroxy-2-methylpyridine-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of 5-Hydroxy-2-methylpyridine. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in analytical and metabolic studies.

Core Compound Data

This compound is the deuterium-labeled form of 5-Hydroxy-2-methylpyridine. The incorporation of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification or a tracer for metabolic studies.

PropertyThis compound5-Hydroxy-2-methylpyridine (Unlabeled)
CAS Number 2645412-74-2[1]1121-78-4[1]
Molecular Formula C₆HD₆NO[1]C₆H₇NO[1]
Molecular Weight 115.16 g/mol [1]109.13 g/mol [1]
Appearance SolidWhite to pale yellow crystalline solid
Synonyms 6-Methyl-3-pyridinol-d6, 5-Hydroxy-2-picoline-d66-Methyl-3-pyridinol, 5-Hydroxy-2-picoline, 2-Methyl-5-hydroxypyridine[1]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analyses using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of stable heavy isotopes in drug molecules also allows for its use as a tracer in studies of drug metabolism and pharmacokinetics, as deuteration can influence these profiles.[2]

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published, a common method for the deuteration of such compounds is through hydrogen-deuterium exchange reactions. Below are established synthesis routes for the unlabeled compound and the described method for its deuteration.

Synthesis of 5-Hydroxy-2-methylpyridine (Unlabeled)

Method 1: Catalytic Hydrogen Reduction of 3-Cyano-6-hydroxypyridine

This industrial method provides high conversion rates and yields.

Materials:

  • 3-Cyano-6-hydroxypyridine

  • Anionic surfactant (e.g., sodium lauryl sulfate)

  • n-Butanol

  • Water

  • Sulfuric acid

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • A mixture of 3-cyano-6-hydroxypyridine and sodium lauryl sulfate (B86663) is prepared in a solvent system of n-butanol and water.[3][4]

  • An acid, such as sulfuric acid, is added to the mixture.[3][4]

  • A Pd/C catalyst is introduced.[3][4]

  • The mixture undergoes hydrogenation.[3]

  • Post-reaction, the crude product is worked up by filtering the catalyst, neutralizing the solution, and extracting the product into an organic solvent for final purification.[3]

Method 2: Nucleophilic Aromatic Substitution

This method involves the displacement of a bromo-substituent.

Materials:

Procedure:

  • Dissolve 2-bromo-5-methylpyridine in tert-Amyl alcohol in a dry Schlenk tube under an inert atmosphere.[5]

  • Add potassium tert-butoxide and stir the mixture at 100 °C for 40 hours.[5]

  • Remove the solvent under reduced pressure.[5]

  • Dissolve the residue in formic acid and stir for 24 hours at room temperature.[5]

  • Adjust the pH to approximately 6 using a 3N aqueous potassium hydroxide solution.[5]

  • Perform extraction with chloroform. The combined organic phases are washed with brine, dried over magnesium sulfate, filtered, and evaporated.[5]

  • The final product is purified using column chromatography.[5]

Synthesis of this compound

The synthesis of 5-Hydroxy-2-methylpyridine-3,4,6-d6 can be achieved through selective deuteration using a hydrogen-deuterium exchange reaction.[6]

Materials:

  • 5-Hydroxy-2-methylpyridine

  • Potassium tert-butoxide

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

Procedure: The mechanism for this base-mediated deuteration involves the deprotonation of the pyridine (B92270) substrate by the dimsyl anion, which is followed by the incorporation of deuterium from the deuterated solvent.[6]

Visualizations

Logical Workflow for Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 5_Hydroxy_2_methylpyridine 5-Hydroxy-2-methylpyridine Reaction Hydrogen-Deuterium Exchange Reaction 5_Hydroxy_2_methylpyridine->Reaction Substrate Reagents Potassium tert-butoxide (Base) + DMSO-d6 (Deuterium Source) Reagents->Reaction Catalyzes and provides Deuterium Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Workflow: Use as an Internal Standard in LC-MS

Sample_Prep 1. Sample Preparation (e.g., Plasma, Urine) Spiking 2. Spiking Add known amount of This compound (Internal Standard) Sample_Prep->Spiking Extraction 3. Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spiking->Extraction LC_Separation 4. LC Separation Chromatographic separation of analyte and internal standard Extraction->LC_Separation MS_Detection 5. MS/MS Detection Detection of analyte and internal standard by mass LC_Separation->MS_Detection Quantification 6. Quantification Calculate analyte concentration based on peak area ratio MS_Detection->Quantification

Caption: LC-MS workflow with a deuterated internal standard.

References

Potential Metabolic Pathways of 5-Hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine is a heterocyclic aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall suitability for further development. This technical guide outlines the potential metabolic pathways of 5-Hydroxy-2-methylpyridine based on established principles of xenobiotic metabolism and data from structurally related pyridine (B92270) derivatives. While specific experimental data on 5-Hydroxy-2-methylpyridine metabolism is limited in publicly available literature, this document provides a predictive framework to guide future research and development. The proposed pathways include Phase I oxidation reactions and Phase II conjugation reactions. Detailed, representative experimental protocols for the identification and characterization of potential metabolites using modern analytical techniques are also provided.

Introduction

5-Hydroxy-2-methylpyridine, also known as 6-methyl-3-pyridinol, is a substituted pyridine with a hydroxyl and a methyl group on the pyridine ring.[3] The metabolic transformation of pyridine and its derivatives is influenced by the nature and position of substituents on the ring.[4][5] Generally, these compounds undergo both Phase I and Phase II metabolic reactions to increase their polarity and facilitate their excretion from the body.[6] Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules.[6] For 5-Hydroxy-2-methylpyridine, the primary sites for metabolic attack are predicted to be the methyl group, the pyridine ring itself, and the hydroxyl group.

Predicted Metabolic Pathways

Based on the metabolism of other methylpyridines and hydroxypyridines, the following metabolic pathways are proposed for 5-Hydroxy-2-methylpyridine.

Phase I Metabolism

Phase I metabolism of 5-Hydroxy-2-methylpyridine is expected to be primarily oxidative, catalyzed by cytochrome P450 (CYP) enzymes.[7]

  • Oxidation of the Methyl Group: The methyl group at the 2-position is a likely target for oxidation. This can lead to the formation of a primary alcohol (5-hydroxy-2-(hydroxymethyl)pyridine), which can be further oxidized to an aldehyde (5-hydroxy-2-pyridinecarboxaldehyde) and then to a carboxylic acid (5-hydroxy-2-pyridinecarboxylic acid). The oxidation of methylpyridines to their corresponding aromatic acids is a known metabolic pathway.[8]

  • N-Oxidation: The nitrogen atom in the pyridine ring can undergo oxidation to form the corresponding N-oxide (5-Hydroxy-2-methylpyridine-N-oxide). N-oxidation is a common metabolic pathway for 3-substituted pyridines.[9][10]

  • Ring Hydroxylation: The pyridine ring itself can be a substrate for hydroxylation, leading to the formation of dihydroxylated metabolites.

Phase II Metabolism

The hydroxyl group of 5-Hydroxy-2-methylpyridine and its Phase I metabolites provides a readily available site for Phase II conjugation reactions. These reactions are expected to be the major pathways for detoxification and elimination.

  • Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a glucuronide conjugate. This is a common pathway for phenolic compounds.

  • Sulfation: The hydroxyl group can also be sulfated by sulfotransferases (SULTs) to form a sulfate (B86663) conjugate.

The predicted metabolic pathways are summarized in the diagram below.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Hydroxy-2-methylpyridine M1 5-Hydroxy-2-(hydroxymethyl)pyridine Parent->M1 CYP450 (Oxidation) M4 5-Hydroxy-2-methylpyridine-N-oxide Parent->M4 CYP450/FMO (N-Oxidation) M5 Dihydroxylated Metabolite Parent->M5 CYP450 (Hydroxylation) M6 Glucuronide Conjugate Parent->M6 UGTs M7 Sulfate Conjugate Parent->M7 SULTs M2 5-Hydroxy-2-pyridinecarboxaldehyde M1->M2 ADH/ALDH M3 5-Hydroxy-2-pyridinecarboxylic acid M2->M3 ALDH

Caption: Predicted metabolic pathways of 5-Hydroxy-2-methylpyridine.

Quantitative Data Summary

As of the date of this document, no specific quantitative data on the metabolism of 5-Hydroxy-2-methylpyridine was found in the public domain. The following table is a template for summarizing such data once it becomes available through experimental studies.

Metabolite In Vitro System (e.g., Liver Microsomes, Hepatocytes) Kinetic Parameters (Km, Vmax, CLint) In Vivo Study (Species, Dose, Route) Urinary Excretion (% of Dose) Fecal Excretion (% of Dose)
5-Hydroxy-2-(hydroxymethyl)pyridine
5-Hydroxy-2-pyridinecarboxylic acid
5-Hydroxy-2-methylpyridine-N-oxide
Glucuronide Conjugate
Sulfate Conjugate

Experimental Protocols

The following are detailed, representative protocols for key experiments that can be employed to investigate the metabolic pathways of 5-Hydroxy-2-methylpyridine.

In Vitro Metabolism using Liver Microsomes

Objective: To identify Phase I metabolites of 5-Hydroxy-2-methylpyridine.

Methodology:

  • Incubation: Incubate 5-Hydroxy-2-methylpyridine (e.g., 1-100 µM) with liver microsomes (e.g., human, rat, mouse; 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Cofactor: Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vitro Metabolism using Hepatocytes

Objective: To identify both Phase I and Phase II metabolites.

Methodology:

  • Cell Culture: Plate cryopreserved or fresh hepatocytes in appropriate culture plates and allow them to attach.

  • Incubation: Treat the hepatocytes with 5-Hydroxy-2-methylpyridine (e.g., 1-100 µM) in a suitable incubation medium.

  • Time Points: Collect both cell lysates and the incubation medium at various time points.

  • Sample Preparation: Process the samples (e.g., protein precipitation, solid-phase extraction) to extract the metabolites.

  • Analysis: Analyze the extracts using LC-MS/MS and/or NMR to identify and characterize the metabolites.

Metabolite Identification using LC-MS/MS

Objective: To separate, detect, and identify potential metabolites.

Methodology:

  • Chromatography: Use a reverse-phase HPLC column (e.g., C18) with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent drug and potential metabolites.

  • Data Analysis: Compare the retention times and mass spectra of samples from control and test incubations. Putative metabolites can be identified by their accurate mass and characteristic fragmentation patterns.

Structural Elucidation using NMR Spectroscopy

Objective: To definitively determine the chemical structure of isolated metabolites.

Methodology:

  • Metabolite Isolation: Isolate sufficient quantities of the metabolite of interest using preparative HPLC.

  • NMR Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • NMR Analysis: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.

  • Structure Determination: Analyze the NMR data to elucidate the complete chemical structure of the metabolite.[11][12]

Visualization of Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Metabolite Analysis Microsomes Liver Microsomes + NADPH LCMS LC-MS/MS Analysis (Detection & Quantification) Microsomes->LCMS Hepatocytes Hepatocytes Hepatocytes->LCMS Parent_Compound 5-Hydroxy-2-methylpyridine Parent_Compound->Microsomes Parent_Compound->Hepatocytes Isolation Metabolite Isolation (Preparative HPLC) LCMS->Isolation NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR

Caption: General workflow for in vitro metabolism studies.

Conclusion

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 5-Hydroxy-2-methylpyridine. The proposed pathways, including oxidation of the methyl group, N-oxidation, and conjugation of the hydroxyl group, are based on established metabolic transformations of similar pyridine derivatives. The provided experimental protocols offer a robust framework for researchers to investigate the actual metabolic fate of this compound. Further experimental studies are essential to validate these predictions and to quantify the contribution of each pathway to the overall metabolism of 5-Hydroxy-2-methylpyridine. Such data will be invaluable for the continued development and safety assessment of this important chemical intermediate.

References

Deuterated 5-Hydroxy-2-methylpyridine: A Technical Guide to its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates represents a sophisticated approach in medicinal chemistry to enhance their pharmacokinetic and metabolic profiles. This guide explores the potential biological significance of deuterated 5-Hydroxy-2-methylpyridine, a key metabolite of various proton pump inhibitors. While specific research on the deuterated form of this particular molecule is not extensively documented in publicly available literature, this document extrapolates its potential advantages based on the well-established principles of the kinetic isotope effect (KIE) and the known metabolic pathways of its parent compounds. We will delve into the foundational concepts of deuteration, propose experimental workflows for its evaluation, and present illustrative data to highlight the potential improvements in metabolic stability and pharmacokinetic parameters.

Introduction: The Rationale for Deuteration in Drug Development

Deuterium, an isotope of hydrogen with an additional neutron, forms a stronger covalent bond with carbon compared to protium (B1232500) (the common isotope of hydrogen). This seemingly subtle difference can have a profound impact on the metabolic fate of a drug molecule. The cleavage of a carbon-hydrogen bond is often the rate-limiting step in enzymatic metabolism, particularly by Cytochrome P450 (CYP) enzymes. By replacing hydrogen with deuterium at a metabolically vulnerable site, the rate of this bond cleavage can be significantly reduced. This phenomenon, known as the kinetic isotope effect, can lead to several desirable outcomes:

  • Increased Metabolic Stability: A lower rate of metabolism can lead to a longer half-life of the drug in the body.

  • Improved Pharmacokinetic Profile: Slower metabolism can result in higher plasma concentrations and greater drug exposure.

  • Reduced Formation of Reactive Metabolites: In some cases, deuteration can steer metabolism away from pathways that produce toxic byproducts.

  • Potential for Lower Dosing: A more stable and bioavailable drug may be effective at lower or less frequent doses, potentially reducing side effects.

The Parent Compound: 5-Hydroxy-2-methylpyridine in Context

5-Hydroxy-2-methylpyridine is a known primary metabolite of several widely used proton pump inhibitors (PPIs), such as omeprazole (B731) and esomeprazole. In the metabolic cascade of these drugs, the 5-methyl group of the pyridine (B92270) ring is a primary site of oxidation by CYP2C19, leading to the formation of the 5-hydroxymethylpyridine intermediate, which is then further oxidized to a carboxylic acid. The formation of 5-Hydroxy-2-methylpyridine is a key step in the clearance of these drugs from the body. Given its role as a metabolite, deuterating this molecule or its precursor could have significant implications for the pharmacokinetics of the parent drug.

Potential Biological Significance of Deuterated 5-Hydroxy-2-methylpyridine

The primary biological significance of deuterating 5-Hydroxy-2-methylpyridine, or more strategically, the 2-methyl group of its pyridine ring within a parent drug molecule, would be to slow down its metabolism. By replacing the hydrogen atoms on the 2-methyl group with deuterium, the C-D bond would be stronger than the original C-H bond. This would make the oxidative metabolism at this position more difficult for CYP enzymes, potentially leading to:

  • Slower formation of the 5-hydroxy metabolite: This would, in turn, slow down the overall clearance of the parent drug.

  • Increased half-life and exposure of the parent drug: This could lead to a more sustained therapeutic effect.

  • Potential for dose reduction: A lower dose of the deuterated parent drug might achieve the same therapeutic effect as a higher dose of the non-deuterated version.

These potential benefits are summarized in the illustrative data tables below.

Illustrative Data Presentation

The following tables present hypothetical, yet representative, quantitative data that one might expect from a comparative study of a non-deuterated parent drug (Drug X) that metabolizes to 5-Hydroxy-2-methylpyridine and its deuterated analog (Deutero-Drug X).

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Drug X2527.7
Deutero-Drug X759.2

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Dosing)

ParameterDrug XDeutero-Drug X
Cmax (ng/mL)450850
Tmax (h)1.52.0
AUC (ng·h/mL)18005400
Bioavailability (%)3570

Proposed Experimental Protocols and Workflows

To empirically determine the biological significance of deuterated 5-Hydroxy-2-methylpyridine, a series of in vitro and in vivo experiments would be necessary. The following outlines the key methodologies.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of the deuterated and non-deuterated parent compounds.

Methodology:

  • Incubation: The test compounds (deuterated and non-deuterated) are incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining parent compound.

  • Data Analysis: The half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the deuterated and non-deuterated parent compounds in an animal model.

Methodology:

  • Dosing: Two groups of laboratory animals (e.g., Sprague-Dawley rats) are administered either the deuterated or non-deuterated compound, typically via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the parent drug and its major metabolites (including 5-Hydroxy-2-methylpyridine) in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual metabolic pathway and a typical experimental workflow.

metabolic_pathway Parent_Drug Parent Drug (e.g., Omeprazole) Metabolite 5-Hydroxy-2-methylpyridine Parent_Drug->Metabolite CYP2C19 (Fast) Deutero_Parent_Drug Deuterated Parent Drug (D3 on 2-methyl) Deutero_Parent_Drug->Metabolite CYP2C19 (Slow, KIE) Excretion Excretion Metabolite->Excretion Further Metabolism experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Human Liver Microsomes Incubation Incubate with Test Compounds Microsomes->Incubation LCMS_vitro LC-MS Analysis Incubation->LCMS_vitro Stability Calculate Metabolic Stability (t½, CLint) LCMS_vitro->Stability PK_Analysis Calculate PK Parameters (Cmax, AUC) Dosing Oral Dosing in Rats (Deuterated vs. Non-deuterated) Sampling Serial Blood Sampling Dosing->Sampling LCMS_vivo LC-MS/MS Bioanalysis of Plasma Sampling->LCMS_vivo LCMS_vivo->PK_Analysis

An In-depth Technical Guide to the Deuteration of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key research and methodologies for the deuteration of 5-Hydroxy-2-methylpyridine. Intended for researchers, scientists, and professionals in drug development, this document details synthetic protocols, quantitative data, and mechanistic insights derived from seminal research articles.

Introduction

Deuterium (B1214612) incorporation into organic molecules, particularly those with pharmaceutical relevance, has garnered significant attention. The substitution of hydrogen with its heavier isotope, deuterium, can modulate the pharmacokinetic and metabolic profiles of drugs, offering a strategy to improve drug stability and efficacy.[1][2] 5-Hydroxy-2-methylpyridine is a valuable heterocyclic building block in medicinal chemistry, and its deuterated analogs serve as invaluable tools for mechanistic investigations, kinetic isotope effect studies, and as internal standards for quantitative analysis.[1][2] This guide focuses on the methods developed for the site-selective deuteration of this important scaffold.

Deuterated Analogs of 5-Hydroxy-2-methylpyridine

Several deuterated analogs of 5-Hydroxy-2-methylpyridine have been synthesized, with deuterium incorporation at specific positions on the pyridine (B92270) ring or the methyl group. The table below summarizes the key analogs reported in the literature.

Compound NameMolecular FormulaDeuterium IncorporationSynthesis MethodReference
5-Hydroxy-2-methylpyridine-d6C₆HD₆NOComplete d6 labelingIsotope exchange[1]
5-Hydroxy-2-methylpyridine-3,4,6-d3C₆H₄D₃NOSelective d3 labelingRegioselective deuteration[1]
Tetrahydropyridine (B1245486) isotopologuesVariabled0-d8 rangeTungsten-complex mediated[1]

Experimental Protocols

Detailed methodologies for the synthesis of deuterated 5-Hydroxy-2-methylpyridine are crucial for reproducibility and further development. The following sections outline key experimental protocols extracted from the literature.

1. Base-Mediated Hydrogen-Deuterium Exchange

A prevalent method for deuterating the pyridine ring involves a base-mediated hydrogen-deuterium exchange reaction. This approach leverages the acidity of the C-H bonds on the pyridine ring, which can be deprotonated by a strong base, followed by quenching with a deuterium source.

  • Protocol for 5-Hydroxy-2-methylpyridine-3,4,6-d3 Synthesis:

    • Reagents: 5-Hydroxy-2-methylpyridine, potassium tert-butoxide (KOtBu), deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

    • Procedure: 5-Hydroxy-2-methylpyridine is dissolved in DMSO-d6. Potassium tert-butoxide is added to the solution, which acts as a strong base to facilitate deprotonation. The reaction mixture is stirred, allowing for the exchange of protons at the 3, 4, and 6 positions of the pyridine ring with deuterium from the solvent. The reaction progress is monitored by NMR spectroscopy until the desired level of deuterium incorporation is achieved. The product is then isolated and purified.[1]

Mechanism: The base-mediated deuteration proceeds through the deprotonation of the pyridine substrate by the dimsyl anion (formed from DMSO), followed by deuterium incorporation from the deuterated solvent. The regioselectivity of this process is governed by the thermodynamic stability of the resulting heterocyclic anions.[1] Computational studies using density functional theory have been employed to understand the regioselectivity, which is dependent on the acidity of the individual C-H bonds and the stability of the carbanion intermediates.[1]

cluster_0 Base-Mediated Deuteration Workflow start Start: 5-Hydroxy-2-methylpyridine reagents Add KOtBu in DMSO-d6 start->reagents reaction Stir at specified temperature and time reagents->reaction monitoring Monitor by NMR reaction->monitoring monitoring->reaction Incomplete workup Quench and Workup monitoring->workup Complete end End: Deuterated Product workup->end

Workflow for base-mediated deuteration.

2. Organometallic-Mediated Deuteration for Tetrahydropyridine Derivatives

A more sophisticated and highly selective method involves the use of tungsten-complexed pyridinium (B92312) salts to achieve regio- and stereoselective deuteration, leading to a range of tetrahydropyridine isotopologues.

  • Protocol for Synthesis of Deuterated Tetrahydropyridines:

    • Starting Material: A tungsten-complexed pyridinium salt derived from the corresponding pyridine.

    • Procedure: The synthesis involves a stepwise treatment of the tungsten-complexed pyridinium salt with hydride (H⁻) or deuteride (B1239839) (D⁻) sources and proton (H⁺) or deuteron (B1233211) (D⁺) sources. The sequence of these reagents determines the final deuteration pattern on the resulting tetrahydropyridine ring. After the desired deuteration is achieved, the tetrahydropyridine is decomplexed from the tungsten center.[3]

    • Analysis: The resulting isotopomers and isotopologues can be analyzed using molecular rotational resonance (MRR) spectroscopy, a highly sensitive technique that can distinguish between different isotopic compositions.[3]

cluster_1 Organometallic Deuteration Pathway pyridine Pyridine Derivative complexation Complexation with Tungsten pyridine->complexation pyridinium Tungsten-Complexed Pyridinium Salt complexation->pyridinium reduction Stepwise H-/D- and H+/D+ Addition pyridinium->reduction deuterated_complex Deuterated Tungsten-THP Complex reduction->deuterated_complex decomplexation Decomplexation deuterated_complex->decomplexation product Deuterated Tetrahydropyridine decomplexation->product cluster_2 Applications in Drug Development deuterated_compound Deuterated 5-Hydroxy-2-methylpyridine kie Kinetic Isotope Effect Studies deuterated_compound->kie metabolism Improved Metabolic Stability deuterated_compound->metabolism pk Pharmacokinetic Profiling deuterated_compound->pk mechanism Elucidation of Reaction Mechanisms kie->mechanism drug_efficacy Enhanced Drug Efficacy metabolism->drug_efficacy quant_analysis Quantitative Bioanalysis pk->quant_analysis

References

Stability of the Deuterium Label in 5-Hydroxy-2-methylpyridine-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the stability of the deuterium (B1214612) label in 5-Hydroxy-2-methylpyridine-d6. In the absence of direct experimental data for this specific isotopologue, this document synthesizes information from analogous compounds and fundamental chemical principles to predict its stability under various chemical and biological conditions. This guide is intended to inform researchers on the potential for hydrogen-deuterium exchange and metabolic fates, crucial for the design and interpretation of studies utilizing this deuterated compound.

Introduction to Deuterium Labeling and Stability

Deuterium (²H or D), a stable isotope of hydrogen, is frequently incorporated into drug molecules to alter their pharmacokinetic profiles, primarily by slowing down metabolism.[1] This "kinetic isotope effect" (KIE) arises from the greater bond strength of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds.[2] However, the stability of the deuterium label is paramount, as its exchange with protons from the surrounding environment can compromise the intended therapeutic benefits and confound analytical measurements.[3] The stability of a deuterium label is influenced by its position in the molecule and the physicochemical environment, including pH and enzymatic activity.

This compound is a deuterated analog of 5-Hydroxy-2-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry. The "d6" designation implies the replacement of six hydrogen atoms with deuterium. Based on the structure, these are likely the hydrogens on the methyl group (d3), the pyridine (B92270) ring (d2), and the hydroxyl group (d1). The stability of each of these labels will vary significantly.

Predicted Stability of Deuterium Labels in this compound

The stability of the deuterium labels in this compound is predicted based on their chemical environment. The following table summarizes the expected stability under different conditions.

Deuterium Label PositionPredicted StabilityRationalePotential for Exchange
Hydroxyl (-OD) Labile The deuterium on the hydroxyl group is acidic and will readily exchange with protons in any protic solvent (e.g., water, methanol). This is a rapid equilibrium process.High, under most aqueous conditions.
Pyridine Ring (-C-D) Generally Stable Aromatic C-D bonds are generally stable. Exchange typically requires harsh conditions such as strong acids or bases, or metal catalysis, which are not usually encountered in physiological or standard analytical settings.[4]Low, under physiological and standard analytical conditions. Possible under strongly acidic or basic conditions.
Methyl Group (-CD₃) Moderately Stable The C-D bonds of the methyl group are generally stable. However, their proximity to the activating pyridine ring could make them susceptible to enzymatic oxidation. The acidity of these protons is generally low, making base-catalyzed exchange unlikely under physiological conditions.Low for chemical exchange. Potential for enzymatic modification (metabolism).

Factors Influencing Deuterium Label Stability

Chemical Exchange: pH and Tautomerism

The most significant factor for non-enzymatic deuterium exchange in this compound is the presence of the hydroxyl group and the potential for tautomerism. Hydroxypyridines can exist in equilibrium with their pyridone tautomers.[5] For 3-hydroxypyridines, the equilibrium can be influenced by the solvent.[6]

This tautomerization involves the migration of the deuterium from the oxygen to the ring nitrogen. In a protic solvent, this process can facilitate the exchange of the hydroxyl deuterium with solvent protons. The aromatic deuterons are expected to be much more stable and less prone to exchange under physiological pH.[7] Acidic or basic conditions can catalyze the exchange of hydrogens on aromatic rings, but this typically requires conditions outside the physiological range.[8]

Metabolic Stability and the Kinetic Isotope Effect

The primary reason for using deuterated compounds in drug development is to enhance metabolic stability.[2] Metabolism, particularly Phase I oxidation by cytochrome P450 (CYP) enzymes, often involves the cleavage of a C-H bond as the rate-determining step.[9] Replacing hydrogen with deuterium can slow this step, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[10]

For this compound, the most likely sites of metabolic oxidation are the methyl group and the pyridine ring.

G This compound This compound Hydroxylation_of_methyl Hydroxylation of Methyl Group This compound->Hydroxylation_of_methyl CYP-mediated Oxidation (KIE expected) Hydroxylation_of_ring Hydroxylation of Pyridine Ring This compound->Hydroxylation_of_ring CYP-mediated Oxidation Phase_II_Conjugation Phase II Conjugation (Glucuronidation/Sulfation) This compound->Phase_II_Conjugation UGTs/SULTs

  • Oxidation of the Methyl Group: The methyl group is a potential site for hydroxylation by CYP enzymes. The presence of three deuterium atoms (-CD₃) is expected to significantly slow this metabolic pathway due to a primary KIE.

  • Hydroxylation of the Pyridine Ring: The pyridine ring can also be a target for CYP-mediated hydroxylation.[6] The stability of the aromatic C-D bonds against enzymatic cleavage is generally high.

  • Phase II Metabolism: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions, such as glucuronidation and sulfation.[11] These reactions do not involve C-D bond cleavage and therefore will not be directly affected by a KIE. However, if Phase I metabolism is slowed by deuteration, a greater proportion of the drug may be cleared via Phase II pathways, an effect known as "metabolic shunting".[2]

Experimental Protocols for Assessing Deuterium Label Stability

To empirically determine the stability of the deuterium label in this compound, a combination of analytical techniques should be employed.

In Vitro Chemical Stability Assessment

Objective: To determine the rate of H/D exchange under various pH conditions.

Methodology:

  • Incubation: Incubate this compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9) at a controlled temperature (e.g., 37°C). The buffers should be prepared in H₂O.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Quench the exchange by flash-freezing the samples in liquid nitrogen.

  • Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation:

pHTime (hours)% Deuterium Retention (Ring)% Deuterium Retention (Methyl)% Deuterium Retention (Hydroxyl)
20
21
......
7.424
......
In Vitro Metabolic Stability Assessment

Objective: To evaluate the stability of the deuterium label in the presence of metabolic enzymes.

Methodology:

  • Incubation: Incubate this compound with liver microsomes (human, rat, etc.) or specific CYP enzymes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify metabolites. Compare the metabolic rate to the non-deuterated analog to determine the KIE.

Data Presentation:

CompoundIncubation Time (min)% Parent Compound RemainingMajor Metabolites Identified
5-Hydroxy-2-methylpyridine0100-
15
...
This compound0100-
15
...

G cluster_0 Sample Preparation cluster_1 Analysis Compound This compound Incubation Incubate with microsomes/enzymes Compound->Incubation Quench Quench Reaction Incubation->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data Quantify Parent and Metabolites LC_MS->Data

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the site-specific location and quantification of deuterium.

  • ¹H NMR: The disappearance of a proton signal at a specific chemical shift indicates its replacement by deuterium. The integration of the remaining proton signals relative to an internal standard can be used to quantify the extent of deuteration.

  • ²H NMR: Directly detects the deuterium nuclei, providing a signal for each deuterated position. However, this technique is less sensitive than ¹H NMR.

  • ¹³C NMR: The coupling patterns of carbon atoms with hydrogen and deuterium are different, which can be used to identify deuterated sites.

Mass Spectrometry (MS)

MS is highly sensitive for determining the overall level of deuteration and for identifying metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Can accurately determine the mass of the molecule and its isotopologues, allowing for the calculation of the average number of deuterium atoms per molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecule can provide information about the location of the deuterium labels within the structure. A comparison of the fragmentation patterns of the deuterated and non-deuterated compounds can reveal which fragments retain the deuterium label.

Conclusion

The stability of the deuterium label in this compound is predicted to be highly position-dependent. The hydroxyl deuteron (B1233211) is expected to be labile and readily exchangeable. The deuterons on the pyridine ring are anticipated to be stable under physiological conditions, while the methyl deuterons are likely to be chemically stable but may be susceptible to enzymatic metabolism. The deuteration of the methyl group is expected to confer a significant kinetic isotope effect, potentially slowing down CYP-mediated oxidation at this position.

For researchers and drug development professionals, it is crucial to experimentally verify these predictions using the outlined protocols. A thorough understanding of the stability of the deuterium label is essential for the accurate interpretation of pharmacokinetic, metabolic, and toxicological data, and for the successful development of deuterated drug candidates.

References

Methodological & Application

Application Note: High-Throughput Quantification of 5-Hydroxy-2-methylpyridine in Human Plasma using 5-Hydroxy-2-methylpyridine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecule compounds in biological matrices is a critical aspect of pharmaceutical research and development, clinical diagnostics, and metabolic studies. 5-Hydroxy-2-methylpyridine is a heterocyclic compound that may serve as a metabolite or a building block in the synthesis of various biologically active molecules. A robust and reliable analytical method is essential for its precise measurement in complex matrices such as human plasma. This application note details a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma. The method employs its stable isotope-labeled analog, 5-Hydroxy-2-methylpyridine-d6, as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1]

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard (this compound), which is chemically identical to the analyte but has a different mass, is added to the plasma samples. Following a simple protein precipitation step to remove macromolecules, the analyte and the internal standard are separated from endogenous plasma components using reversed-phase liquid chromatography. The separated compounds are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and to quantify the concentration of 5-Hydroxy-2-methylpyridine in unknown samples.

Experimental Protocols

Materials and Reagents
  • 5-Hydroxy-2-methylpyridine (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • All reagents and solvents should be of the highest purity available.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of 5-Hydroxy-2-methylpyridine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 5-Hydroxy-2-methylpyridine stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL of this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • MRM Transitions:

    • 5-Hydroxy-2-methylpyridine: Precursor ion (Q1) m/z 110.1 → Product ion (Q3) m/z 82.1

    • This compound (IS): Precursor ion (Q1) m/z 116.1 → Product ion (Q3) m/z 88.1

Data Presentation

The method was validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3] A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1≤ 10≤ 12± 15%
Low QC3≤ 8≤ 9± 10%
Mid QC300≤ 6≤ 7± 8%
High QC800≤ 5≤ 6± 7%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Factor
Low QC392.594.10.98
High QC80095.296.31.01

Mandatory Visualization

experimental_workflow sample Plasma Sample (50 µL) (Blank, Calibrant, QC, Unknown) add_is Addition of Internal Standard (150 µL of this compound in Acetonitrile) sample->add_is vortex1 Vortex (30s) Protein Precipitation add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing (Peak Area Ratio vs. Concentration) lcms->data quant Quantification of 5-Hydroxy-2-methylpyridine data->quant

Caption: LC-MS/MS experimental workflow for the quantification of 5-Hydroxy-2-methylpyridine.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma. The use of its deuterated internal standard, this compound, ensures high accuracy and precision. The protein precipitation sample preparation protocol is straightforward and amenable to high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for a wide range of applications in clinical and pharmaceutical research.

References

Application Note: Quantitative Analysis of 5-Hydroxy-2-methylpyridine in Biological Matrices using 5-Hydroxy-2-methylpyridine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-2-methylpyridine is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas, making the accurate quantification of these compounds in biological matrices a critical aspect of drug discovery and development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy-2-methylpyridine, utilizing its deuterated analog, 5-Hydroxy-2-methylpyridine-d6, as an internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This approach, known as isotope dilution mass spectrometry, provides high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1] The internal standard and the analyte exhibit nearly identical physicochemical properties, ensuring they behave similarly during extraction, chromatography, and ionization.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of determining the quantity of a chemical substance in a sample. In its simplest form, the method involves adding a known amount of an isotopically enriched substance (the internal standard) to the sample. The analyte and the internal standard are then extracted and analyzed by mass spectrometry. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte Mix Sample + Internal Standard Analyte->Mix IS Internal Standard (d6) IS->Mix Extract Extraction Mix->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quantification Quantification (Ratio of Analyte to IS) MS->Quantification

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

Materials and Reagents
  • 5-Hydroxy-2-methylpyridine (Analyte)

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source

Sample Preparation
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of 5-Hydroxy-2-methylpyridine and this compound at a concentration of 1 mg/mL in methanol.

    • Prepare a series of working standard solutions of 5-Hydroxy-2-methylpyridine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (100 ng/mL).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Analysis
  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      Time (min) %B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions (Exemplary):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      5-Hydroxy-2-methylpyridine 110.1 82.1 15

      | this compound | 116.1 | 88.1 | 15 |

    • Source Parameters: Optimized for the specific instrument, but typical values include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: Optimized for maximum signal intensity

Data Presentation

The following tables present exemplary quantitative data for a typical calibration curve and quality control samples. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Exemplary Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
10001,320,00050,10026.347

Table 2: Exemplary Quality Control (QC) Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.996.75.8
Mid7578.2104.34.2
High750735.198.03.5

Mandatory Visualization

G Experimental Workflow for Quantitative Analysis cluster_prep Solution Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte and IS) Working Prepare Working Standards and IS Solution Stock->Working Spike Spike Sample with IS Working->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample onto LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Detailed Experimental Workflow.

Discussion

This application note provides a comprehensive protocol for the quantitative analysis of 5-Hydroxy-2-methylpyridine in biological matrices using its deuterated internal standard, this compound, and LC-MS/MS. The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for potential variabilities during the analytical process. The described sample preparation method, based on protein precipitation, is straightforward and efficient for cleaning up complex biological samples. The LC-MS/MS parameters provided are a starting point and should be optimized for the specific instrumentation used. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring the reliable quantification of 5-Hydroxy-2-methylpyridine.

Signaling Pathways

While 5-Hydroxy-2-methylpyridine is a crucial building block in the synthesis of various pharmacologically active compounds, it is not typically directly involved in specific, well-characterized signaling pathways itself. Its derivatives, however, may be designed to target a wide array of biological pathways implicated in various diseases. The metabolism of pyridine (B92270) derivatives in biological systems can occur through various enzymatic reactions, including oxidation and conjugation. Understanding these metabolic pathways is essential for characterizing the pharmacokinetic and pharmacodynamic properties of drugs derived from this scaffold.

References

Application of 5-Hydroxy-2-methylpyridine-d6 in NMR Spectroscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Hydroxy-2-methylpyridine-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated internal standard is a valuable tool for quantitative NMR (qNMR) and as a tracer in metabolic studies, offering high accuracy and reliability in complex biological and chemical matrices.

Application Notes

This compound serves as a robust internal standard for quantitative analysis across various analytical platforms, including NMR, GC-MS, and LC-MS.[1] In the context of NMR spectroscopy, its primary applications lie in quantitative analysis (qNMR) and as a tracer for pharmacokinetic and metabolic profiling studies.

1. Quantitative NMR (qNMR) Internal Standard:

The selection of an appropriate internal standard is crucial for accurate quantification in NMR.[2] this compound exhibits several key characteristics that make it an excellent candidate for a qNMR internal standard:

  • Chemical Stability: The compound is chemically stable under a range of experimental conditions, ensuring it does not react with the analyte or solvent.

  • Signal Uniqueness: The remaining protons on the aromatic ring of this compound produce signals in regions of the ¹H NMR spectrum that are often free from overlap with analyte signals. This spectral clarity is critical for accurate integration and quantification.

  • Deuteration: The deuterium (B1214612) labeling minimizes the number of proton signals from the standard, simplifying the spectrum and reducing the likelihood of signal overlap with the analyte.

  • Solubility: It is soluble in common deuterated NMR solvents such as DMSO-d6, methanol-d4, and D2O, making it versatile for a variety of applications.

2. Tracer in Metabolic and Pharmacokinetic Studies:

Stable isotope-labeled compounds, such as this compound, are widely used as tracers in drug development.[1] By introducing the deuterated compound, researchers can track its metabolic fate and pharmacokinetic profile without the need for radioactive labeling. NMR spectroscopy can be employed to detect and quantify the compound and its metabolites in biological samples, providing valuable insights into drug absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table provides hypothetical ¹H NMR data for this compound in DMSO-d6. The chemical shifts are estimated based on the non-deuterated analog and general principles of NMR spectroscopy. The deuteration at the methyl group and specific ring positions would result in the absence of their corresponding proton signals.

Assignment Chemical Shift (δ) ppm (Hypothetical) Multiplicity Integration (Relative)
H-3~7.0d1
H-4~7.5dd1
H-6~8.0d1

Note: The exact chemical shifts can be influenced by factors such as concentration, temperature, and the specific analyte being studied.

Experimental Protocols

Protocol 1: Quantification of a Pharmaceutical Compound using this compound as an Internal Standard by ¹H NMR

This protocol outlines the steps for the quantitative analysis of a hypothetical active pharmaceutical ingredient (API), "DrugX," using this compound as an internal standard.

1. Materials and Reagents:

  • DrugX (analyte)
  • This compound (Internal Standard, IS)
  • DMSO-d6 (NMR solvent)
  • High-precision analytical balance
  • Volumetric flasks
  • NMR tubes (5 mm)
  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh_IS Accurately weigh This compound (IS) dissolve_IS Dissolve IS in a known volume of DMSO-d6 (Stock Solution A) weigh_IS->dissolve_IS weigh_analyte Accurately weigh DrugX (Analyte) dissolve_analyte Dissolve Analyte in a known volume of DMSO-d6 (Stock Solution B) weigh_analyte->dissolve_analyte mix Mix known volumes of Stock A and Stock B dissolve_IS->mix dissolve_analyte->mix transfer Transfer final solution to an NMR tube mix->transfer

Caption: Workflow for qNMR sample preparation.

3. Detailed Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Record the exact weight.

    • Dissolve the standard in DMSO-d6 to the mark to prepare the internal standard stock solution.

    • Accurately weigh approximately 20 mg of DrugX into a 10 mL volumetric flask. Record the exact weight.

    • Dissolve the analyte in DMSO-d6 to the mark to prepare the analyte stock solution.

  • NMR Sample Preparation:

    • Transfer 500 µL of the internal standard stock solution and 500 µL of the analyte stock solution into a clean vial.

    • Vortex the mixture to ensure homogeneity.

    • Transfer approximately 600 µL of the final mixture into a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.
  • Key Acquisition Parameters:
  • Pulse Angle: 30-90° (a 90° pulse provides maximum signal intensity).
  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.
  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
  • Temperature: Maintain a constant temperature (e.g., 298 K).

5. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
  • Calculate the concentration of the analyte using the following equation:

Protocol 2: General Workflow for NMR-Based Metabolic Profiling using a Deuterated Tracer

This protocol provides a general workflow for using this compound as a tracer to study its metabolism in a biological system (e.g., cell culture or in vivo).

G cluster_experiment Metabolic Profiling Experiment cluster_analysis NMR Analysis administer Administer This compound to biological system collect Collect biological samples (e.g., urine, plasma, cell extract) at different time points administer->collect extract Extract metabolites from the biological samples collect->extract prepare_nmr Prepare NMR samples (e.g., add buffer, D2O) extract->prepare_nmr acquire_nmr Acquire 1D and 2D NMR spectra prepare_nmr->acquire_nmr process_nmr Process NMR data (phasing, baseline correction) acquire_nmr->process_nmr identify Identify metabolites using spectral databases and 2D NMR (COSY, HSQC) process_nmr->identify quantify Quantify tracer and metabolites using qNMR identify->quantify

Caption: General workflow for NMR-based metabolomics.

This generalized workflow illustrates the key steps in an NMR-based metabolomics study using a deuterated tracer. The specific details of sample collection, metabolite extraction, and NMR data analysis will vary depending on the biological system and the objectives of the study. The use of 2D NMR techniques like COSY and HSQC is crucial for the structural elucidation of potential metabolites of this compound.

References

Application Note: Quantitative Analysis of 5-Hydroxy-2-methylpyridine using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxy-2-methylpyridine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 5-Hydroxy-2-methylpyridine-d6 as an internal standard. Due to the polar nature and limited volatility of hydroxypyridines, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to improve chromatographic performance and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

Introduction

5-Hydroxy-2-methylpyridine is a heterocyclic compound of interest in various fields, including pharmaceutical and metabolic research. Accurate and reliable quantification in complex biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for such analyses. However, the inherent polarity of the hydroxyl group on the pyridine (B92270) ring can lead to poor peak shape and low volatility, hindering direct GC-MS analysis.[1] To overcome these challenges, a derivatization step is often necessary to convert the polar analyte into a more volatile and thermally stable derivative.[2][3]

This method employs a silylation derivatization reaction using BSTFA, a common and effective reagent for compounds containing active hydrogens, such as those in hydroxyl groups.[4] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variations during sample preparation and injection.[5]

Experimental Protocol

Materials and Reagents
  • 5-Hydroxy-2-methylpyridine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl Acetate (B1210297) (GC grade)

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Deionized Water

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique suitable for a wide range of analytes in various matrices.[6][7]

  • Homogenization: Homogenize 1 mL of the biological sample (e.g., plasma, urine) with 1 mL of deionized water.

  • Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound solution.

  • Extraction: Add 2 mL of acetonitrile to the sample in a 15 mL centrifuge tube. Add QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl).

  • Vortex and Centrifuge: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. The PSA removes acidic interferences, while C18 removes non-polar interferences.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters
AnalyteDerivatized FormQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
5-Hydroxy-2-methylpyridineTMS-derivative18116673
This compoundTMS-derivative18717273

Quantitative Data Summary

The following table presents representative quantitative data for the developed method.

Parameter5-Hydroxy-2-methylpyridine
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Retention Time (min) ~ 10.5 min

Method Validation

The method should be validated according to established guidelines to ensure reliability and accuracy. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: Assessed by analyzing a series of standards at different concentrations. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[8][9]

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies of spiked samples.[8][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[8][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is often determined at a signal-to-noise ratio of 3, and the LOQ at a signal-to-noise ratio of 10.[8][9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis homogenization 1. Sample Homogenization spiking 2. Internal Standard Spiking homogenization->spiking extraction 3. QuEChERS Extraction spiking->extraction cleanup 4. d-SPE Cleanup extraction->cleanup evaporation 5. Evaporation to Dryness cleanup->evaporation derivatization 6. Silylation with BSTFA evaporation->derivatization gcms 7. GC-MS Analysis derivatization->gcms data 8. Data Processing & Quantification gcms->data method_development_logic start Define Analytical Goal: Quantify 5-Hydroxy-2-methylpyridine analyte_properties Assess Analyte Properties: Polar, Low Volatility start->analyte_properties choose_technique Select Analytical Technique: GC-MS for Sensitivity & Selectivity analyte_properties->choose_technique address_challenge Address Volatility Challenge: Derivatization choose_technique->address_challenge sample_prep Develop Sample Preparation: QuEChERS for Efficiency choose_technique->sample_prep choose_reagent Select Derivatization Reagent: BSTFA for Hydroxyl Group address_challenge->choose_reagent instrument_params Optimize GC-MS Parameters: Column, Temp Program, SIM choose_reagent->instrument_params sample_prep->instrument_params validation Method Validation: Linearity, Accuracy, Precision instrument_params->validation end Finalized Method validation->end

References

Application Notes and Protocols: The Role of 5-Hydroxy-2-methylpyridine-d6 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard in Bioanalysis

In modern pharmacokinetic (PK) research, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for making informed decisions in the drug development pipeline. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique due to its high sensitivity and selectivity.[1][2] However, the inherent variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response can compromise the reliability of quantitative data.[1][2]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[1] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the gold standard.[1][3] 5-Hydroxy-2-methylpyridine-d6 is the deuterium-labeled analog of 5-Hydroxy-2-methylpyridine. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled analyte.[4] This ensures that the deuterated standard co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, providing a reliable means for accurate quantification.[2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in pharmacokinetic research.

Physicochemical Properties and Mass Spectrometry Parameters

While specific experimental data for this compound is not widely published, the following tables provide expected physicochemical properties and hypothetical, yet typical, mass spectrometry parameters for its use as an internal standard in a pharmacokinetic assay.

Table 1: Physicochemical Properties

Property5-Hydroxy-2-methylpyridine (Analyte)This compound (Internal Standard)
Molecular Formula C₆H₇NOC₆HD₆NO
Molecular Weight 109.13 g/mol 115.16 g/mol
CAS Number 1121-78-42645412-74-2
Appearance SolidSolid

Table 2: Hypothetical LC-MS/MS Parameters for Quantification

ParameterAnalyte (5-Hydroxy-2-methylpyridine)Internal Standard (this compound)
Parent Ion (Q1) [M+H]⁺ m/z 110.1m/z 116.2
Product Ion (Q3) m/z 82.1m/z 85.1
Dwell Time 100 ms100 ms
Collision Energy (CE) 25 eV27 eV
Declustering Potential (DP) 40 V40 V
Retention Time (approx.) 2.5 min2.5 min

Experimental Protocols

The following protocols outline the key steps for a typical pharmacokinetic study utilizing this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 5-Hydroxy-2-methylpyridine (analyte) and this compound (IS) and dissolve each in 1 mL of methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into the biological matrix to create a calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile (B52724) to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

  • Sample Aliquoting:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, quality control sample, or study sample).

  • Addition of Internal Standard and Precipitation:

    • To each tube, add 200 µL of the this compound working solution in acetonitrile.

  • Vortexing:

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS method. These should be optimized for the specific instrumentation and analyte.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

Data Presentation and Analysis

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15%
Stability Analyte should be stable under various storage and processing conditions

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation

Visualizations

Logical Workflow for Using a Deuterated Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (Plasma, Urine, etc.) Contains Analyte B Add Known Amount of This compound (IS) A->B C Extraction (e.g., Protein Precipitation) B->C D Analyte + IS in Clean Extract C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (Analyte and IS Co-elute) E->F G Mass Spectrometric Detection (Separate by m/z) F->G H Generate Peak Areas for Analyte and IS G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Plot Ratio vs. Concentration (Calibration Curve) I->J K Determine Analyte Concentration in Unknown Samples J->K

Caption: Logical workflow for pharmacokinetic analysis using a deuterated internal standard.

Experimental Workflow for a Pharmacokinetic Study

cluster_study_design Study Design & Dosing cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & PK Analysis A Administer Drug to Study Subjects B Collect Biological Samples (e.g., Blood) at Pre-defined Time Points A->B C Process Samples to Obtain Plasma B->C E Spike All Samples with This compound (IS) C->E D Prepare Calibration Standards and Quality Controls D->E F Perform Protein Precipitation E->F G Analyze by LC-MS/MS F->G H Quantify Analyte Concentration at Each Time Point G->H I Plot Concentration vs. Time Curve H->I J Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2) I->J

Caption: High-level experimental workflow for a typical pharmacokinetic study.

References

Application Note: Utilizing 5-Hydroxy-2-methylpyridine-d6 for Metabolite Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Hydroxy-2-methylpyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding its metabolic fate is crucial for evaluating the efficacy and safety of parent compounds. 5-Hydroxy-2-methylpyridine-d6 is the deuterium-labeled analogue of 5-Hydroxy-2-methylpyridine and serves as an ideal internal standard for the accurate quantification of the parent compound and the identification of its metabolites in complex biological matrices.[1] This application note provides a comprehensive protocol for utilizing this compound in in vitro metabolism studies for metabolite identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[2] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization effects. This co-behavior allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification. The known mass shift between the deuterated standard and the unlabeled analyte and its potential metabolites facilitates their confident identification in complex mass spectra.

Experimental Protocols

1. In Vitro Metabolism using Human Liver Microsomes

This protocol describes an in vitro experiment to study the metabolism of 5-Hydroxy-2-methylpyridine using human liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[3][4][5][6][7]

  • Materials:

    • 5-Hydroxy-2-methylpyridine

    • This compound (Internal Standard - IS)

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Water, LC-MS grade

    • Formic acid

  • Procedure:

    • Prepare a stock solution of 5-Hydroxy-2-methylpyridine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and the 5-Hydroxy-2-methylpyridine stock solution (final concentration, e.g., 10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[8][9][10]

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Sample Preparation from Biological Matrices

  • Plasma/Serum - Protein Precipitation: [8][9][10][11]

    • Thaw plasma or serum samples on ice.

    • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing this compound.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Urine - Solid-Phase Extraction (SPE): [12][13][14][15]

    • Thaw urine samples and centrifuge to remove particulates.

    • Spike the urine sample with this compound.

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar interferences.

    • Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).

    • Evaporate the eluate and reconstitute for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the parent compound and its likely metabolites. For more polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.[1][16][17][18][19]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

    • Collision Energy: Optimized for each compound to achieve characteristic fragmentation. A starting point for pyridine (B92270) derivatives is typically in the range of 15-35 eV.

Data Presentation

Table 1: Proposed MRM Transitions for Quantification and Identification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Identification
5-Hydroxy-2-methylpyridine110.182.1, 67.1Parent Compound
This compound116.187.1, 70.1Internal Standard
Dihydroxy-2-methylpyridine126.198.1, 81.1Phase I Metabolite (Hydroxylation)
5-Hydroxy-2-carboxypyridine140.1122.1, 94.1Phase I Metabolite (Oxidation)
5-Hydroxy-2-methylpyridine-N-oxide126.1110.1, 82.1Phase I Metabolite (N-Oxidation)
Glucuronide Conjugate286.1110.1Phase II Metabolite (Glucuronidation)
Sulfate Conjugate190.1110.1Phase II Metabolite (Sulfation)

Note: The product ions for metabolites are hypothetical and would need to be confirmed experimentally.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Urine, Microsomes) Spiking Spike with This compound Biological_Matrix->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 or HILIC) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM/Scan) LC_Separation->MS_Detection Quantification Quantification of Parent Compound MS_Detection->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: Experimental workflow for metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Hydroxy-2-methylpyridine Hydroxylation Dihydroxy-2-methylpyridine Parent->Hydroxylation CYP450 Oxidation 5-Hydroxy-2-carboxypyridine Parent->Oxidation CYP450/ADH N_Oxidation 5-Hydroxy-2-methylpyridine-N-oxide Parent->N_Oxidation CYP450/FMO Glucuronidation Glucuronide Conjugate Parent->Glucuronidation UGTs Sulfation Sulfate Conjugate Parent->Sulfation SULTs

Caption: Proposed metabolic pathway of 5-Hydroxy-2-methylpyridine.

References

Application Notes and Protocols: 5-Hydroxy-2-methylpyridine-d6 in Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hydroxy-2-methylpyridine-d6 as an internal standard in drug metabolism assays, particularly for studies involving cytochrome P450 enzymes. Detailed protocols for in vitro metabolism assays and bioanalytical sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with representative data for method validation.

Introduction to Deuterated Internal Standards in Drug Metabolism

In drug metabolism and pharmacokinetics (DMPK) studies, accurate quantification of drug candidates and their metabolites is crucial.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity and selectivity.[2] However, sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift can compromise the accuracy of LC-MS/MS data. To overcome these challenges, a stable isotope-labeled internal standard (SIL-IS) is employed.[2]

This compound is the deuterium-labeled form of 5-Hydroxy-2-methylpyridine (B31158).[3] Deuterated compounds are ideal internal standards because they are chemically and physically almost identical to the analyte of interest but are distinguishable by the mass spectrometer due to their mass difference.[2] By adding a known concentration of the deuterated internal standard to each sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte.[2] The ratio of the peak areas of the analyte and the internal standard is used for quantification, which effectively normalizes for experimental variability and leads to highly accurate and precise results.[2]

Application in CYP2D6 Metabolism Assays

The cytochrome P450 (CYP) enzyme family, particularly CYP2D6, plays a significant role in the metabolism of a wide range of drugs.[4] Assessing the metabolic stability of a new chemical entity (NCE) and its potential to be a substrate or inhibitor of CYP2D6 is a critical step in drug development. In vitro assays using human liver microsomes (HLMs) are commonly employed for this purpose.[5][6][7]

5-Hydroxy-2-methylpyridine is a potential metabolite of 2-methylpyridine (B31789), and its formation can be investigated in the context of CYP-mediated metabolism. While direct evidence for the metabolism of 2-methylpyridine to 5-hydroxy-2-methylpyridine by CYP2D6 is not extensively documented in the provided search results, the hydroxylation of aromatic rings is a common metabolic pathway catalyzed by CYP enzymes. For instance, CYP2D6 is known to catalyze the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine.[4] Therefore, an assay to investigate the formation of 5-hydroxy-2-methylpyridine from a parent compound (e.g., 2-methylpyridine) in the presence of HLMs would be a relevant application. In such an assay, this compound would serve as the ideal internal standard for the accurate quantification of the formed metabolite.

A common probe substrate for assessing CYP2D6 activity is dextromethorphan (B48470), which is O-demethylated to dextrorphan (B195859).[4][8] A validated LC-MS/MS method for dextromethorphan and dextrorphan often utilizes their respective deuterated internal standards. The principles and protocols outlined below for a dextromethorphan-based assay are directly applicable to an assay quantifying 5-hydroxy-2-methylpyridine with this compound as the internal standard.

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolism of a compound of interest (e.g., a CYP2D6 substrate) using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Compound of Interest (Substrate)

  • This compound (Internal Standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA)

  • Microcentrifuge tubes or 96-well plates

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the substrate, human liver microsomes, and phosphate buffer. A typical incubation mixture might consist of:

    • 5 µL of NADPH-regenerating system solution A

    • 1 µL of NADPH-regenerating system solution B

    • Substrate (e.g., 10 µM final concentration)

    • Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)

    • Phosphate buffer (to a final volume of 100 µL)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile containing the internal standard (this compound) at a known concentration.

  • Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Bioanalytical Method for Quantification by LC-MS/MS

This protocol provides a representative example for the quantification of an analyte (e.g., 5-hydroxy-2-methylpyridine) and its deuterated internal standard.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)

  • Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte (5-Hydroxy-2-methylpyridine): Precursor ion (m/z) -> Product ion (m/z). Specific transitions would need to be optimized.

    • Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z). Specific transitions would need to be optimized.

  • Other Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific analyte and instrument.

Data Presentation

Quantitative data from bioanalytical method validation is crucial for ensuring the reliability of the assay. The following tables summarize typical validation parameters for an LC-MS/MS method for a CYP2D6 substrate (e.g., dextromethorphan and its metabolite dextrorphan), which would be analogous to an assay for 5-hydroxy-2-methylpyridine.[9][10]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Dextromethorphan1 - 500> 0.99
Dextrorphan1 - 250> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Dextromethorphan5 (LLOQ)< 15< 1585 - 115
50 (Low QC)< 10< 1090 - 110
250 (Mid QC)< 10< 1090 - 110
400 (High QC)< 10< 1090 - 110
Dextrorphan5 (LLOQ)< 15< 1585 - 115
50 (Low QC)< 10< 1090 - 110
125 (Mid QC)< 10< 1090 - 110
200 (High QC)< 10< 1090 - 110

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Visualizations

Signaling Pathway: CYP2D6-Mediated Metabolism

CYP2D6_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Substrate Drug Substrate (e.g., 2-Methylpyridine) Metabolite Hydroxylated Metabolite (e.g., 5-Hydroxy-2-methylpyridine) Substrate->Metabolite CYP2D6 (Hydroxylation) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Metabolite->Conjugated_Metabolite UGTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: CYP2D6-mediated Phase I and subsequent Phase II metabolism of a drug substrate.

Experimental Workflow for Bioanalysis

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Microsomal Incubate) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result Variability_Correction cluster_analyte Analyte cluster_is Internal Standard Analyte Analyte (5-Hydroxy-2-methylpyridine) Variability Analytical Variability (Extraction Loss, Matrix Effects) Analyte->Variability IS Internal Standard (this compound) IS->Variability Ratio Constant Analyte/IS Ratio Variability->Ratio Normalization Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

Application Notes and Protocols for the Preparation of 5-Hydroxy-2-methylpyridine-d6 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the preparation of solutions of 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of 5-Hydroxy-2-methylpyridine. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of a deuterated internal standard is a robust method to correct for analyte loss during sample preparation and for variations in instrument response, ensuring accurate and precise quantification.

Physicochemical Properties and Data

A summary of the relevant quantitative data for 5-Hydroxy-2-methylpyridine and its deuterated analog is provided in the table below. This information is crucial for accurate solution preparation and experimental design.

Property5-Hydroxy-2-methylpyridineThis compound
Molecular Formula C₆H₇NOC₆HD₆NO
Molar Mass 109.13 g/mol [2]Approx. 115.17 g/mol
Appearance Slight brown crystalline powder[2]Off-white to pale tan or brown powder
Melting Point 163-172 °C[2]Not specified, expected to be similar to the non-deuterated form
Solubility Soluble in methanol (B129727) and dichloromethane[3]Expected to be soluble in methanol, dichloromethane, and other common organic solvents
Storage Temperature 0-8°C[2]4°C or -20°C for long-term storage

Experimental Protocols

The following protocols outline the detailed methodology for preparing stock and working solutions of this compound.

Materials and Equipment
  • This compound solid

  • High-purity solvent (e.g., LC-MS grade methanol, acetonitrile, or DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with screw caps (B75204) for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Preparation of Stock Solution (e.g., 1 mg/mL)
  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the this compound solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a clean, dry Class A volumetric flask of an appropriate size (e.g., 1 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol) to the volumetric flask to dissolve the solid.

  • Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial, and store it at the recommended temperature (4°C for short-term or -20°C for long-term storage).

Preparation of Working Solutions (e.g., 10 µg/mL)

Working solutions are prepared by diluting the stock solution to the desired concentration.

  • Equilibration: Allow the stock solution to equilibrate to room temperature.

  • Calculation: Determine the volume of the stock solution required to prepare the desired concentration and volume of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 10 µL of the stock solution.

  • Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a new Class A volumetric flask.

  • Dilution to Volume: Add the appropriate solvent to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Store the working solution in a labeled amber glass vial under the same conditions as the stock solution. It is often recommended to prepare fresh working solutions regularly.

Logical Workflow for Solution Preparation

The following diagram illustrates the logical workflow for the preparation of this compound solutions.

G cluster_prep Solution Preparation Workflow start Start: Obtain this compound weigh Accurately weigh the solid start->weigh dissolve Dissolve in a suitable solvent (e.g., Methanol) weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform serial dilutions stock->dilute working Prepare Working Solution (e.g., 10 µg/mL) dilute->working store Store solutions at appropriate temperature (4°C or -20°C) working->store end End: Solutions ready for use store->end

Caption: Workflow for preparing this compound solutions.

Signaling Pathway for Internal Standard Application

The diagram below outlines the conceptual signaling pathway of using this compound as an internal standard in a typical quantitative analysis workflow.

G cluster_workflow Internal Standard Application Workflow sample Biological or Environmental Sample (Containing Analyte) is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation, SPE) is_spike->extraction analysis Instrumental Analysis (e.g., LC-MS/MS) extraction->analysis data Data Acquisition (Analyte and IS Signals) analysis->data ratio Calculate Analyte/IS Ratio data->ratio quant Quantification against Calibration Curve ratio->quant

Caption: Application of the internal standard in a quantitative workflow.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

  • Dispose of chemical waste according to institutional and local regulations.

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 5-Hydroxy-2-methylpyridine in Human Plasma using 5-Hydroxy-2-methylpyridine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative determination of small molecules in biological matrices is a critical aspect of drug discovery and development. Bioanalytical method validation ensures the reliability, accuracy, and precision of these measurements, which are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3] SIL-IS, such as the deuterated form of the analyte, closely mimics the analyte's chemical and physical properties, leading to improved accuracy and precision by compensating for variability in sample preparation and matrix effects.[4][5][6]

This application note provides a detailed protocol for a validated bioanalytical method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma. The method employs 5-Hydroxy-2-methylpyridine-d6 as the internal standard, leveraging the benefits of stable isotope dilution for robust and reliable results. The protocols and validation parameters described herein are in accordance with the principles outlined in the FDA, EMA, and ICH M10 guidelines for bioanalytical method validation.[7][8][9]

Physicochemical Properties of 5-Hydroxy-2-methylpyridine and its Deuterated Analog

5-Hydroxy-2-methylpyridine is an organic compound with a molecular weight of 109.13 g/mol . Its deuterated analog, this compound, is the stable isotope-labeled version used as an internal standard in this method.[10] The physical and chemical properties of the analyte and the internal standard are nearly identical, ensuring they behave similarly during sample extraction, chromatography, and ionization.[4]

Experimental Protocols

Materials and Reagents
  • Analytes: 5-Hydroxy-2-methylpyridine (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Equipment: Analytical balance, Calibrated pipettes, Vortex mixer, Centrifuge, 96-well plates, LC-MS/MS system (e.g., Triple Quadrupole)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-Hydroxy-2-methylpyridine and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the 5-Hydroxy-2-methylpyridine primary stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

    • Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 1 µg/mL in 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions of 5-Hydroxy-2-methylpyridine.

  • The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.

  • Calibration standards should be prepared from a separate stock solution than the QC samples.[9]

Table 1: Preparation of Calibration Standards and Quality Control Samples

Sample TypeNominal Concentration (ng/mL)
Blank0
Zero Sample0 (spiked with IS)
LLOQ1
CAL 22.5
CAL 310
CAL 450
CAL 5100
CAL 6250
CAL 7500
ULOQ800
LQC3
MQC75
HQC600
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (blank, standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 5-Hydroxy-2-methylpyridine: To be determined experimentally (e.g., Q1: 110.1 m/z -> Q3: 92.1 m/z)

      • This compound: To be determined experimentally (e.g., Q1: 116.1 m/z -> Q3: 98.1 m/z)

    • Source Parameters: Optimize for maximum signal intensity (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Bioanalytical Method Validation Summary

The method was validated according to regulatory guidelines, assessing selectivity, accuracy, precision, linearity, limit of quantification, and stability.

Table 2: Summary of Bioanalytical Method Validation Results

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 individual lots of blank plasma. Response of interfering peaks <20% of LLOQ for analyte and <5% for IS.[8]Passed
Linearity (r²) ≥ 0.990.998
Range 1 - 800 ng/mL---
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy & Precision Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ)Passed
Inter-day Accuracy & Precision Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ)Passed
Matrix Effect IS-normalized matrix factor CV ≤15%Passed
Recovery Consistent and reproducible85-95%
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) Mean concentration within ±15% of nominal concentrationPassed

Visualizations

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Stock_Solutions Stock Solution Preparation Working_Solutions Working Solution Preparation Stock_Solutions->Working_Solutions Spiking Spiking into Plasma (Calibration & QC) Working_Solutions->Spiking Sample_Aliquot Plasma Aliquoting Spiking->Sample_Aliquot IS_Addition Internal Standard Addition & Protein Precipitation Sample_Aliquot->IS_Addition Centrifugation Centrifugation IS_Addition->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Bioanalytical method workflow from sample preparation to data analysis.

Validation_Parameters cluster_method_performance Method Performance Characteristics cluster_sample_handling Sample Handling & Matrix Effects Accuracy Accuracy Validated_Method Validated Bioanalytical Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Selectivity Selectivity Selectivity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method LLOQ LLOQ LLOQ->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Recovery Recovery Recovery->Validated_Method Stability Stability Stability->Validated_Method

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note details a robust and reliable bioanalytical method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma. The incorporation of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, in line with current regulatory expectations. The provided protocols and validation summary serve as a comprehensive guide for researchers in the implementation of this method for various preclinical and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxy-2-methylpyridine-d6 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use and optimization of 5-Hydroxy-2-methylpyridine-d6 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterium-labeled version of 5-Hydroxy-2-methylpyridine. It is commonly used as an internal standard (IS) in quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled analyte of interest.[2] This similarity allows them to co-elute during chromatography and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis, leading to more accurate and precise results.[3][4][5]

Q2: What are the potential challenges when using a deuterium-labeled internal standard like this compound?

A2: While highly effective, deuterium-labeled standards can present some challenges. These include:

  • Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[6][7] This can compromise the accuracy of the results. It is crucial to ensure the deuterium labels are on stable positions within the molecule.[7][8]

  • Chromatographic Shift: A slight difference in retention time between the deuterated standard and the native analyte can occur due to the kinetic isotope effect.[7]

  • Isotopic Purity: The internal standard should have high isotopic purity and be free from the unlabeled analyte to avoid artificially inflating the analyte's measured concentration.[7]

  • Matrix Effects: Although designed to compensate for matrix effects, significant ion suppression or enhancement can still impact quantification if the analyte and internal standard do not co-elute perfectly.[7]

Q3: How do I choose the optimal concentration for my internal standard?

A3: The optimal concentration of the internal standard should be high enough to produce a stable and reproducible signal but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte signal. A common starting point is to use a concentration that yields a peak area similar to the analyte at the mid-point of the calibration curve. A systematic evaluation, as detailed in the experimental protocol below, is recommended to determine the ideal concentration for your specific assay.

Experimental Protocol: Optimizing Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.

Objective: To identify the this compound concentration that provides the best accuracy, precision, and linearity for the quantification of the target analyte.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Unlabeled analyte stock solution (e.g., 1 mg/mL)

  • Control matrix (e.g., blank plasma, urine)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

Methodology:

  • Preparation of Working Solutions:

    • Prepare a series of internal standard working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL) by diluting the stock solution.

    • Prepare a set of calibration standards and quality control (QC) samples by spiking the unlabeled analyte into the control matrix at various concentrations covering the desired analytical range.

  • Sample Preparation:

    • For each concentration of the internal standard being tested, process a full set of calibration standards and QCs.

    • To each sample, add a fixed volume of the respective internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data using optimized mass spectrometry parameters for both the analyte and the internal standard.

  • Data Analysis:

    • For each internal standard concentration, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Determine the linearity (correlation coefficient, r²) of the calibration curve.

    • Calculate the accuracy (% relative error) and precision (% coefficient of variation) for the QC samples at each internal standard concentration.

Workflow for Internal Standard Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_is Prepare IS Working Solutions (e.g., 10, 50, 100, 200, 500 ng/mL) sample_prep Sample Preparation (Spike IS, Extract) prep_is->sample_prep prep_cal_qc Prepare Calibration Standards & QCs prep_cal_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis calc_ratio Calculate Analyte/IS Peak Area Ratio lcms_analysis->calc_ratio build_curve Construct Calibration Curve calc_ratio->build_curve eval_performance Evaluate Accuracy, Precision, Linearity build_curve->eval_performance decision Optimal Concentration Achieved? eval_performance->decision decision->prep_is No, re-evaluate concentrations conclusion Select Optimal IS Concentration decision->conclusion Yes

Caption: Workflow for optimizing internal standard concentration.

Data Presentation: Hypothetical Optimization Results

The following table summarizes the hypothetical results from the internal standard optimization experiment.

IS Concentration (ng/mL)Analyte/IS Peak Area Ratio (at mid-QC)Linearity (r²)Precision (%CV at mid-QC)Accuracy (%RE at mid-QC)
1015.20.99112.5-18.2
503.10.9986.8-8.5
100 1.4 0.999 3.2 -2.1
2000.80.9993.5-1.9
5000.30.9974.1-2.5

Troubleshooting Guide

Issue 1: Poor or no internal standard signal.

  • Possible Cause: Incorrect preparation of the internal standard working solution, degradation of the standard, or instrument issues.

  • Troubleshooting Steps:

    • Verify the concentration and integrity of the stock and working solutions. Prepare a fresh working solution if necessary.

    • Directly infuse the internal standard solution into the mass spectrometer to confirm its signal and optimize instrument parameters.

    • Check for any issues with the LC system, such as leaks or blockages.

Issue 2: High variability in the internal standard peak area across a batch of samples.

  • Possible Cause: Inconsistent sample preparation, variable matrix effects not being fully compensated for, or instability of the internal standard during sample processing.

  • Troubleshooting Steps:

    • Ensure precise and consistent addition of the internal standard to every sample.

    • Evaluate the sample extraction procedure for consistency and recovery.

    • Investigate potential for isotopic back-exchange by incubating the internal standard in the matrix for varying amounts of time before extraction.[6]

Issue 3: Non-linear calibration curve.

  • Possible Cause: The internal standard concentration may be too high, leading to detector saturation. Alternatively, the concentration may be too low, resulting in a poor signal-to-noise ratio at the lower end of the curve.

  • Troubleshooting Steps:

    • Review the peak shapes of the internal standard. If they are flat-topped, the detector is likely saturated, and a lower concentration should be used.

    • If the variability is high at the low concentration standards, consider increasing the internal standard concentration to improve the signal.

    • Ensure there is no significant contribution from unlabeled analyte in the internal standard material.[7]

Logical Relationship in Troubleshooting

G cluster_signal Signal Issues cluster_cal Calibration Issues cluster_solutions Potential Solutions start Problem Encountered no_signal No IS Signal start->no_signal variable_signal Variable IS Peak Area start->variable_signal non_linear Non-Linear Curve start->non_linear check_prep Verify IS Solution Prep & Integrity no_signal->check_prep optimize_ms Optimize MS Parameters no_signal->optimize_ms variable_signal->check_prep review_extraction Review Extraction Consistency variable_signal->review_extraction non_linear->check_prep check_saturation Check for Detector Saturation non_linear->check_saturation assess_purity Assess IS Purity non_linear->assess_purity

Caption: Troubleshooting logic for common internal standard issues.

References

Long-term stability of 5-Hydroxy-2-methylpyridine-d6 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy-2-methylpyridine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting and Stability FAQs

This section addresses common questions and issues related to the storage and handling of this compound solutions.

Q1: What is the expected long-term stability of this compound in common laboratory solvents?

A1: While specific long-term stability data for this compound is not extensively published, general knowledge of pyridine (B92270) chemistry suggests it is a relatively stable compound. However, the stability in solution is dependent on the solvent, storage temperature, and exposure to light and air. For critical applications, it is highly recommended to perform in-house stability assessments.

Q2: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration can be attributed to several factors:

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thus increasing the concentration of the analyte. Ensure vials are tightly capped and consider using parafilm for long-term storage.

  • Chemical Degradation: The compound may be degrading. This can be accelerated by storage conditions such as elevated temperature, exposure to UV light, or presence of contaminants in the solvent.

  • Adsorption: The compound might adsorb to the surface of the storage container, especially if stored in certain types of plastic at low concentrations. Using silanized glass vials can mitigate this issue.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of similar hydroxypyridine compounds, potential degradation pathways include:

  • Oxidation: The pyridine ring and the hydroxyl group can be susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of N-oxides or further hydroxylated species.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to complex degradation products.

  • Extreme pH: In strongly acidic or basic conditions, the compound may undergo hydrolysis or other acid/base-catalyzed degradation reactions.

Q4: How should I prepare and store stock solutions of this compound for optimal stability?

A4: For maximum stability, follow these guidelines:

  • Solvent Selection: Use high-purity, HPLC or MS-grade solvents. Common solvents for preparing stock solutions include methanol, acetonitrile, and DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q5: Can I use a stock solution that has been stored for an extended period?

A5: Before using a stock solution that has been stored for a long time, its integrity should be verified. This can be done by comparing its analytical response (e.g., peak area in an LC-MS analysis) to that of a freshly prepared standard. A significant deviation (e.g., >10-15%) may indicate degradation or a change in concentration.

Summary of Expected Stability

The following table provides a qualitative summary of the expected stability of this compound in various solvents under recommended storage conditions (stored at ≤ -20°C, protected from light). This information is based on general chemical principles of pyridine derivatives, as specific experimental data for the deuterated compound is limited.

SolventExpected Long-Term Stability (Qualitative)Potential Issues
AcetonitrileHighMinimal
MethanolHighPotential for minor reactivity over very long periods
Dimethyl Sulfoxide (DMSO)Moderate to HighHygroscopic; can absorb water which may affect stability
Water (neutral pH)ModeratePotential for microbial growth if not sterile
Aqueous Buffers (acidic)Low to ModeratepH-dependent hydrolysis
Aqueous Buffers (basic)Low to ModeratepH-dependent degradation

Experimental Protocols

For users who need to generate their own stability data, the following protocols for a forced degradation study and a long-term stability assessment are provided.

Protocol 1: Forced Degradation Study

This study is designed to rapidly assess the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep_stock->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep_stock->base Expose aliquots oxidation Oxidation (3% H2O2, RT, 24h) prep_stock->oxidation Expose aliquots thermal Thermal Stress (80°C, 72h) prep_stock->thermal Expose aliquots photo Photolytic Stress (UV/Vis light, 7 days) prep_stock->photo Expose aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by LC-MS/MS or HPLC-UV dilute->analyze compare Compare to Control (unstressed sample) analyze->compare Long_Term_Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_evaluation Data Evaluation prep_solutions Prepare Solutions in Target Solvents aliquot Aliquot into Multiple Vials for each condition prep_solutions->aliquot storage_rt Room Temperature (20-25°C) aliquot->storage_rt Store vials storage_fridge Refrigerated (2-8°C) aliquot->storage_fridge Store vials storage_freezer Frozen (-20°C) aliquot->storage_freezer Store vials t0 Time 0 (Initial) t1 1 Month t0->t1 Pull samples at intervals analyze_samples Analyze by LC-MS/MS or HPLC-UV t0->analyze_samples t3 3 Months t1->t3 Pull samples at intervals t1->analyze_samples t6 6 Months t3->t6 Pull samples at intervals t3->analyze_samples t12 12 Months t6->t12 Pull samples at intervals t6->analyze_samples t12->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data determine_shelf_life Determine Shelf-Life plot_data->determine_shelf_life Stability_Troubleshooting start Suspected Instability (e.g., inconsistent results) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Vial Seal? start->check_storage improper_storage Correct Storage Conditions check_storage->improper_storage Improper prepare_fresh Prepare Fresh Standard check_storage->prepare_fresh Proper improper_storage->prepare_fresh compare_standards Analyze Old vs. Fresh Standard prepare_fresh->compare_standards no_sig_diff No Significant Difference: Issue may not be stability. Investigate other experimental variables. compare_standards->no_sig_diff No sig_diff Significant Difference: Confirms degradation or concentration change. compare_standards->sig_diff Yes forced_degradation Consider Forced Degradation Study to identify potential degradants. sig_diff->forced_degradation establish_shelf_life Establish a shorter in-house shelf-life for prepared solutions. sig_diff->establish_shelf_life

Strategies to prevent hydrogen-deuterium exchange for 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 5-Hydroxy-2-methylpyridine-d6 to prevent hydrogen-deuterium (H-D) exchange and ensure experimental accuracy.

Troubleshooting Guide: Preventing Deuterium (B1214612) Loss

This guide addresses common issues related to the loss of deuterium from this compound and provides systematic troubleshooting strategies.

Problem: Loss of Deuterium Label Detected by Mass Spectrometry or NMR

Potential Cause 1: Exposure to Protic Solvents Trace amounts of water or other protic solvents (e.g., methanol) can lead to the exchange of deuterium atoms with hydrogen atoms, particularly the deuterium on the hydroxyl group.

  • Troubleshooting Steps:

    • Solvent Selection: Whenever possible, use anhydrous and aprotic solvents such as acetonitrile (B52724) or DMSO for sample preparation and storage.[1][2]

    • Drying Glassware: Ensure all glassware, including NMR tubes and vials, is thoroughly dried before use, for instance, by oven-drying or placing it under a high vacuum.[1]

    • Co-evaporation: To remove residual water from a sample, consider a co-evaporation step with a suitable anhydrous solvent before dissolving it in the final deuterated solvent for analysis.[1]

Potential Cause 2: Inappropriate pH Conditions Both acidic and basic conditions can catalyze H-D exchange.[2][3][4] The rate of exchange is often lowest in the near-neutral pH range.[2] For pyridine-containing compounds, maintaining a slightly acidic pH of around 2.5 can help slow the exchange rate after a reaction.[1]

  • Troubleshooting Steps:

    • pH Control: If working with aqueous solutions, buffer them to a pH range of 2.5 to 7 to minimize H-D exchange.[2]

    • Quenching Reactions: When a reaction involving the deuterated compound is complete, quench it by adjusting the pH to a range where the deuterium labels are most stable.

Potential Cause 3: Elevated Temperatures Higher temperatures accelerate the rate of all chemical reactions, including H-D exchange.[2][3]

  • Troubleshooting Steps:

    • Low-Temperature Storage: Store this compound, both in solid form and in solution, at low temperatures (e.g., 4°C or frozen) to minimize exchange over time.[1][2]

    • Conduct Experiments at Low Temperatures: During experimental procedures, keep samples cold by using ice baths or working in a cold room, especially during sample preparation and quenching steps.[1]

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from its surroundings, such as from water or other protic solvents.[5] For this compound, this is a concern because it can lead to a decrease in the isotopic purity of the compound, which can compromise the accuracy of quantitative analyses (e.g., using it as an internal standard in mass spectrometry) and the interpretation of mechanistic studies.[1]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atom on the hydroxyl (-OD) group is highly susceptible to rapid exchange with protons from any protic solvent. Deuterium atoms on the pyridine (B92270) ring and the methyl group are generally more stable, but can still be exchanged under certain conditions, such as in the presence of acid or base catalysts or at elevated temperatures.[1][2]

Q3: How should I properly store this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., in a refrigerator or freezer).[6] If stored in solution, use an anhydrous, aprotic solvent.

Q4: Can I use this compound in aqueous solutions?

A4: While it is possible to use the compound in aqueous solutions, it is important to be aware of the high probability of H-D exchange of the hydroxyl deuterium. If the stability of the deuterium on the ring and methyl group is critical, it is advisable to use D₂O-based buffers to minimize exchange. The pH of the solution should also be carefully controlled.

Q5: What analytical techniques can be used to monitor H-D exchange?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques to monitor H-D exchange.[3][5] ¹H-NMR can be used to observe the appearance of proton signals at positions that were previously deuterated. High-resolution mass spectrometry can detect changes in the molecular weight and isotopic distribution of the compound, indicating a loss of deuterium.[3]

Data Presentation

Table 1: Factors Influencing the Rate of Hydrogen-Deuterium Exchange

FactorCondition Promoting ExchangeRecommended Condition for StabilityRationale
Temperature High (e.g., >25°C)Low (e.g., 0-4°C or frozen)Reduces the kinetic rate of the exchange reaction.[1][2]
pH Acidic (< 2) or Basic (> 8)Neutral or slightly acidic (pH 2.5-7)Minimizes acid or base-catalyzed exchange mechanisms.[1][2][4]
Solvent Protic (e.g., H₂O, Methanol)Aprotic (e.g., Acetonitrile, DMSO)Reduces the availability of exchangeable protons.[1][2]
Exposure to Moisture High humidity, open containersDry, inert atmosphere, tightly sealed containersPrevents exchange with atmospheric water.[6]
Time Longer duration in solutionMinimize time between preparation and analysisReduces the overall opportunity for exchange to occur.[1]

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound

Objective: To determine the rate of H-D exchange of this compound under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile).

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline at a specific pH, plasma, or a protic solvent).

  • Incubation:

    • Incubate the sample at a relevant temperature (e.g., room temperature or 37°C for physiological studies).[3]

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[3]

  • Sample Quenching and Extraction:

    • Immediately stop any potential exchange by flash-freezing the aliquot in liquid nitrogen or by adding a quenching solution (e.g., cold acetonitrile) and rapidly cooling.[3]

    • If necessary, extract the this compound from the matrix using a suitable organic solvent.

  • Analysis:

    • Analyze the samples by LC-MS or NMR.

    • For LC-MS analysis, monitor the mass-to-charge ratio (m/z) of the deuterated compound and any potential non-deuterated or partially deuterated species.

    • For NMR analysis, acquire ¹H-NMR spectra to observe any increase in proton signals corresponding to the deuterated positions.

  • Data Analysis:

    • Quantify the percentage of deuterium remaining at each time point by comparing the peak areas or intensities of the deuterated and non-deuterated species.

    • Plot the percentage of deuterium remaining versus time to determine the stability of the label under the tested conditions.

Mandatory Visualization

Troubleshooting_HD_Exchange start Deuterium Loss Detected (MS or NMR) cause1 Potential Cause: Protic Solvents start->cause1 cause2 Potential Cause: Inappropriate pH start->cause2 cause3 Potential Cause: Elevated Temperature start->cause3 solution1 Use Anhydrous/Aprotic Solvents Dry Glassware Thoroughly cause1->solution1 solution2 Control pH (2.5-7) Buffer Solutions cause2->solution2 solution3 Store at Low Temperature Conduct Experiments on Ice cause3->solution3 end_node Isotopic Stability Maintained solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for addressing hydrogen-deuterium exchange issues.

Experimental_Workflow_Stability prep 1. Sample Preparation (Stock in Aprotic Solvent, Spike into Test Medium) incubate 2. Incubation (Controlled Temperature, Time-course Aliquots) prep->incubate quench 3. Quenching & Extraction (Stop Exchange, Isolate Compound) incubate->quench analyze 4. Analysis (LC-MS or NMR) quench->analyze data 5. Data Interpretation (% Deuterium Remaining vs. Time) analyze->data

Caption: Experimental workflow for assessing the isotopic stability of a deuterated compound.

References

Addressing matrix effects in bioanalysis with 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 5-Hydroxy-2-methylpyridine-d6 as an internal standard (IS) in bioanalytical methods, particularly for addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (deuterated) form of 5-Hydroxy-2-methylpyridine. In quantitative bioanalysis, it serves as an ideal internal standard. Because it is chemically almost identical to the non-labeled analyte, it co-elutes chromatographically and experiences nearly identical ionization effects in the mass spectrometer. This allows it to accurately compensate for variations in sample preparation and, most importantly, for matrix effects that can suppress or enhance the analyte signal, ensuring accurate quantification.

Q2: What are matrix effects and how does this internal standard help mitigate them?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to poor accuracy and reproducibility. A stable isotope-labeled internal standard like this compound co-elutes with the analyte and is affected by the same matrix components in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a more accurate and reliable measurement.

Q3: Can I use a different internal standard if this compound is unavailable?

A3: It is highly recommended to use a stable isotope-labeled version of the analyte as the internal standard for the most accurate results. If this compound is not available, a structural analog could be considered. However, structural analogs may have different chromatographic retention times and experience different ionization suppression or enhancement, which can lead to inaccurate quantification. If a structural analog must be used, a thorough validation of matrix effects is critical.

Q4: At what concentration should I spike the this compound internal standard?

A4: The internal standard should be added at a constant concentration to all samples, including calibration standards, quality controls, and unknown samples. The concentration should be high enough to produce a stable and reproducible signal, typically within the mid-range of the analyte's calibration curve. The goal is to achieve a response that is statistically robust and not significantly affected by instrument noise.

Troubleshooting Guide

Problem 1: High variability in internal standard (IS) response across samples.

  • Possible Cause 1: Inconsistent Spiking: The IS may not have been added consistently to all wells or tubes.

    • Solution: Review the pipetting technique and ensure the pipette is properly calibrated. Always add the IS solution directly to the liquid sample and vortex immediately to ensure homogeneity.

  • Possible Cause 2: IS Instability: The IS may be degrading in the sample matrix or autosampler.

    • Solution: Assess the stability of this compound in the matrix and autosampler conditions. Consider reducing the time samples spend in the autosampler or lowering the temperature.

  • Possible Cause 3: Severe and Variable Matrix Effects: In some cases of extreme matrix effects, even a stable isotope-labeled IS may show variability.

    • Solution: Improve the sample preparation method. Incorporate a more rigorous extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix interferences. Also, consider chromatographic changes to better separate the analyte and IS from the highly suppressive regions of the chromatogram.

Problem 2: Low or no internal standard signal.

  • Possible Cause 1: Incorrect MS/MS Transition: The mass spectrometer may be set to monitor the wrong precursor or product ion for this compound.

    • Solution: Verify the exact mass and the optimal fragmentation pattern for the deuterated standard. Infuse a pure solution of the IS into the mass spectrometer to confirm the correct MRM (Multiple Reaction Monitoring) transition and optimize collision energy.

  • Possible Cause 2: Poor Extraction Recovery: The sample preparation procedure may not be efficiently extracting the IS from the matrix.

    • Solution: Evaluate the recovery of the IS during method development. Adjust the pH or the organic solvent used in the extraction to optimize recovery for both the analyte and the IS.

Problem 3: Analyte/IS response ratio is inconsistent in replicate injections of the same sample.

  • Possible Cause 1: Carryover: Residual sample from a previous injection may be contaminating the next one. This is especially problematic if a high concentration sample is followed by a low concentration one.

    • Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent (e.g., including organic solvent and acid/base) and increase the wash volume and duration. Inject a blank sample after a high-concentration standard to confirm that carryover is minimal.

  • Possible Cause 2: Chromatographic Issues: Poor peak shape or shifting retention times can affect the integration of the peaks and thus the response ratio.

    • Solution: Ensure the analytical column is not degraded. Check for system leaks and ensure the mobile phase is correctly prepared and degassed. A guard column can help protect the analytical column from matrix components.

Experimental Protocol: Assessing Matrix Effects

This protocol describes a standard method to quantify matrix effects using the post-extraction addition approach, as recommended by regulatory guidelines.

Objective: To determine if the biological matrix affects the ionization of the analyte (5-Hydroxy-2-methylpyridine) and the internal standard (this compound).

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and IS are spiked into the final elution solvent from the sample preparation process.

    • Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first. The analyte and IS are then spiked into the final, extracted matrix eluate.

    • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process begins. (This set is used to determine overall recovery).

  • Sample Preparation (Example using Protein Precipitation):

    • Aliquot 100 µL of blank matrix (e.g., human plasma) into microcentrifuge tubes.

    • For Set 3, add the analyte and IS working solutions. Vortex.

    • Add 300 µL of a precipitation agent (e.g., acetonitrile (B52724) containing the IS for Sets 1 and 2, or just acetonitrile for Set 3).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean plate or vials.

    • For Set 2, add the analyte working solution to the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute all samples in 100 µL of mobile phase. For Set 1, spike the analyte and IS directly into this reconstitution solvent.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Monitor the specific MRM transitions for both 5-Hydroxy-2-methylpyridine and this compound.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

      • This is calculated for the analyte (Set 2 / Set 1) and the IS separately. An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

    • IS-Normalized MF = (Analyte MF) / (IS MF)

      • The goal is for the IS-Normalized MF to be close to 1, which indicates the IS successfully tracked and corrected for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across different lots of matrix should be <15%.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment conducted with six different lots of human plasma.

Lot IDAnalyte Peak Area (Set 2: Post-Spike)IS Peak Area (Set 2: Post-Spike)Analyte Peak Area (Set 1: Neat)IS Peak Area (Set 1: Neat)Analyte MFIS MFIS-Normalized MF
Plasma 185,600110,200120,100155,8000.710.711.01
Plasma 279,900101,500120,100155,8000.670.651.02
Plasma 391,300115,900120,100155,8000.760.741.02
Plasma 482,100105,700120,100155,8000.680.681.01
Plasma 577,50099,800120,100155,8000.650.641.01
Plasma 688,400112,600120,100155,8000.740.721.02
Mean 0.70 0.69 1.01
%CV 6.8% 5.9% 0.5%

Interpretation: In this example, both the analyte and the internal standard show significant ion suppression (Mean MF ≈ 0.70). However, because the IS experiences the same degree of suppression, the IS-Normalized Matrix Factor is very close to 1 with a very low %CV. This demonstrates that this compound is an effective internal standard for correcting matrix effects in this assay.

Visualizations

Matrix_Effect_Mitigation cluster_LC LC Elution cluster_MS MS Ion Source A Analyte Ion_A Analyte Ions A->Ion_A IS IS (d6) Ion_IS IS Ions IS->Ion_IS ME Matrix Interference ME->Ion_A Suppression ME->Ion_IS Suppression Detector Detector Signal Ion_A->Detector Ion_IS->Detector Ratio Calculate Analyte/IS Ratio Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: How a stable isotope-labeled IS corrects for matrix effects.

Troubleshooting_Workflow Start High IS Variability or Low Signal Check_Spike Consistent Spiking? Start->Check_Spike Check_MS Correct MS/MS Transition? Check_Spike->Check_MS Yes Sol_Spike Review Pipetting & Calibration Check_Spike->Sol_Spike No Check_Prep Improve Sample Preparation? Check_MS->Check_Prep Yes Sol_MS Infuse & Optimize IS Parameters Check_MS->Sol_MS No Sol_Prep Implement SPE or LLE Check_Prep->Sol_Prep Yes End Problem Resolved Check_Prep->End No Sol_Spike->End Sol_MS->End Sol_Prep->End

Caption: Troubleshooting workflow for internal standard (IS) issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Spike Spike IS into Sample Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporate Supernatant Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject on LC-MS Recon->Inject Integrate Integrate Peak Areas (Analyte & IS) Inject->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: General experimental workflow for bioanalysis using an internal standard.

Technical Support Center: Optimizing Chromatographic Analysis of 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 5-Hydroxy-2-methylpyridine-d6.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to improve chromatographic peak shape.

Issue 1: Significant Peak Tailing

Q1: Why are the chromatographic peaks for my this compound showing significant tailing?

A: Peak tailing is a common issue when analyzing basic compounds like pyridine (B92270) derivatives.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[2]

Other potential causes for peak tailing include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

  • Column Degradation: Voids in the column packing or a blocked frit can distort peak shape.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening.[3]

Q2: How can I reduce or eliminate peak tailing for this compound?

A: Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[4] Most pyridine derivatives have a pKa between 5 and 6.[1]

    • Low pH (e.g., pH 2-3): At a low pH, the silanol groups on the silica (B1680970) surface are protonated and thus neutralized, minimizing their interaction with the protonated basic analyte.[5][6] Using a buffer like phosphate (B84403) or an additive like formic acid or trifluoroacetic acid (TFA) can achieve and maintain a low pH.[6]

    • High pH (e.g., > 8): At a high pH, the pyridine compound is neutral, which can lead to a good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica-based columns will dissolve at high pH.[1]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help.[5] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[5]

    • Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can act as ion-pairing agents, forming a neutral complex with the protonated basic analyte, which then undergoes a standard reversed-phase interaction.[6]

  • Column Selection:

    • Modern, High-Purity Columns: Use a modern, high-purity "Type B" silica column. These columns have a much lower concentration of metal contaminants and active silanol sites.[1]

    • End-Capped Columns: Choose a column that has been "end-capped." This is a process where the residual silanol groups are chemically deactivated with a small, less polar silane.[2]

    • Polar-Embedded Columns: These columns have a polar functional group embedded in the stationary phase near the silica surface, which helps to shield the silanol groups.[3]

Issue 2: Poor Peak Resolution

Q3: My this compound peak is co-eluting with other components. How can I improve the resolution?

A: Improving resolution involves increasing the separation between peaks. Besides the strategies for reducing peak tailing, which will also improve resolution, consider the following:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.[7]

  • Adjust the Gradient: If you are running a gradient elution, try making the gradient shallower to allow more time for the components to separate.

  • Modify the Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase peak broadening.[8] Conversely, increasing the temperature can sometimes improve efficiency and sharpen peaks.[9]

  • Change the Stationary Phase: If other adjustments do not provide the desired resolution, switching to a column with a different stationary phase chemistry (e.g., phenyl, cyano) can provide a different interaction mechanism and improve separation.[1]

Data Presentation: Quantitative Troubleshooting Parameters

The following table summarizes key parameters that can be adjusted to improve the peak shape of this compound.

ParameterRecommended Range/ValueExpected Outcome on Peak ShapeConsiderations
Mobile Phase pH 2.0 - 3.0Reduces tailing by neutralizing silanol groups.[6]Ensure buffer compatibility with the organic modifier to avoid precipitation.[5]
> 8.0Reduces tailing by neutralizing the analyte.Requires a pH-stable column (hybrid or polymer-based).[1]
Mobile Phase Additive (Competing Base) Triethylamine (TEA) at ~5 mMReduces tailing by blocking active silanol sites.[5]Can shorten column lifetime.[5]
Mobile Phase Additive (Ion-Pairing Agent) Trifluoroacetic acid (TFA) at 0.1%Reduces tailing by forming a neutral ion pair.[6]Can cause ion suppression in mass spectrometry detection.
Column Type High-Purity "Type B" SilicaMinimizes silanol interactions from the start.[1]
End-CappedShields residual silanol groups.[2]
Polar-EmbeddedShields silanol groups and offers alternative selectivity.[3]
Column Temperature 30 - 50 °CCan improve peak efficiency and reduce broadening.May affect analyte stability and selectivity.
Flow Rate 0.8 - 1.2 mL/min (for standard 4.6 mm ID columns)Lowering the flow rate can sometimes improve resolution.[8]Will increase run time.
Injection Volume < 5% of the peak volumePrevents peak fronting or tailing due to column overload.[10]Dependent on column dimensions and sample concentration.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-90% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample: this compound in 50:50 Water:Acetonitrile

  • Procedure for Low pH Optimization: a. Prepare mobile phase A with a phosphate buffer at pH 2.5. A 10-20 mM concentration is a good starting point.[5] b. Equilibrate the column with the new mobile phase for at least 15-20 column volumes. c. Inject the sample and acquire the chromatogram. d. Evaluate the peak shape (tailing factor, asymmetry). e. If tailing persists, consider adding an ion-pairing agent like 0.1% TFA to both mobile phases A and B.[6]

Protocol 2: Using a Competing Base to Reduce Peak Tailing

  • Initial Conditions: Use the same initial conditions as in Protocol 1.

  • Procedure: a. Prepare a mobile phase containing 5 mM triethylamine (TEA).[5] Add the appropriate amount of TEA to both the aqueous and organic mobile phase components. b. Adjust the pH of the aqueous mobile phase to the desired value (e.g., 7.0) after adding the TEA. c. Equilibrate the column thoroughly. d. Inject the sample and analyze the peak shape. e. Be aware that TEA can be difficult to remove from the HPLC system and column, so it is often best to dedicate a column to methods using such additives.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing) check_overload Check for Column Overload (Inject Diluted Sample) start->check_overload overload_yes Yes check_overload->overload_yes Overload Detected overload_no No check_overload->overload_no No Overload reduce_conc Reduce Sample Concentration/ Injection Volume overload_yes->reduce_conc adjust_ph Adjust Mobile Phase pH (Low pH: 2-3) overload_no->adjust_ph end End: Optimized Method reduce_conc->end ph_good Peak Shape Improved? adjust_ph->ph_good use_additive Use Mobile Phase Additive (e.g., TEA) additive_good Peak Shape Improved? use_additive->additive_good change_column Change Column (End-capped, Type B Silica) column_good Peak Shape Improved? change_column->column_good ph_good->use_additive No ph_good->end Yes additive_good->change_column No additive_good->end Yes column_good->end Yes

Caption: Troubleshooting workflow for poor peak shape.

SignalingPathways cluster_causes Primary Causes of Peak Tailing cluster_solutions Mitigation Strategies silanol Residual Silanol Groups (Si-OH) on Silica Surface analyte Basic Analyte (this compound) analyte->silanol Secondary Interaction low_ph Low pH Mobile Phase (Protonates Silanols) low_ph->silanol Neutralizes competing_base Competing Base (e.g., TEA) (Blocks Silanols) competing_base->silanol Shields end_capping End-Capped Column (Deactivates Silanols) end_capping->silanol Chemically Modifies

References

Technical Support Center: Minimizing Ion Suppression with 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Hydroxy-2-methylpyridine-d6 as a deuterated internal standard in LC-MS/MS analyses. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize ion suppression, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, this compound and the corresponding non-labeled analyte.[1][2][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[4] For pyridine (B92270) derivatives like 5-Hydroxy-2-methylpyridine, which are polar and potentially basic, ion suppression can be particularly problematic due to interactions with matrix components in the ion source.[5][6]

Q2: How does this compound, as a deuterated internal standard, help in mitigating ion suppression?

A2: Deuterated internal standards (D-IS) are considered the gold standard for quantitative LC-MS/MS analysis. The underlying principle is that the D-IS, being chemically almost identical to the analyte, will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the D-IS signal, variations caused by ion suppression can be normalized, leading to more accurate and precise results.

Q3: Can this compound fail to correct for ion suppression effectively?

A3: Yes, under certain conditions, a deuterated internal standard may not fully compensate for ion suppression. This is often due to a phenomenon known as "differential matrix effects." The primary cause is a slight chromatographic shift between the analyte and the D-IS. This separation can expose them to different co-eluting matrix components, leading to varying degrees of ion suppression. The deuterium (B1214612) isotope effect, where the C-D bond is slightly stronger than the C-H bond, can sometimes cause the deuterated compound to elute slightly earlier from a reversed-phase column.

Q4: What are the common sources of ion suppression when analyzing biological samples?

A4: Common sources of ion suppression in biological matrices such as plasma, urine, and tissue homogenates include:

  • Endogenous components: Salts, phospholipids (B1166683), proteins, and peptides are major contributors to ion suppression.[7][8]

  • Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers leached from lab consumables can interfere with ionization.

  • Mobile phase additives: Non-volatile buffers and certain ion-pairing agents can suppress the analyte signal.[8][9]

Troubleshooting Guides

Issue 1: Poor Signal Response or High Variability for this compound and Analyte

This is a classic symptom of significant ion suppression. The following workflow can help diagnose and address the issue.

IonSuppression_Workflow start Start: Poor Signal or High Variability detect Step 1: Detect and Assess Ion Suppression start->detect pci Qualitative Assessment: Post-Column Infusion (PCI) detect->pci Identify suppression zones qme Quantitative Assessment: Post-Extraction Spike detect->qme Quantify signal loss optimize Step 2: Mitigate Ion Suppression pci->optimize qme->optimize sample_prep Optimize Sample Preparation optimize->sample_prep chromatography Optimize Chromatography optimize->chromatography ms_conditions Modify MS Conditions optimize->ms_conditions validate Step 3: Validate the Optimized Method sample_prep->validate chromatography->validate ms_conditions->validate end End: Reliable Quantification validate->end

Caption: Troubleshooting workflow for addressing ion suppression.

Step 1: Detect and Assess the Extent of Ion Suppression

  • Qualitative Assessment: Post-Column Infusion (PCI) This experiment helps to identify at which retention times ion suppression is occurring.

    Experimental Protocol: Post-Column Infusion

    • Setup: Use a T-fitting to introduce a constant flow of a standard solution of 5-Hydroxy-2-methylpyridine (or the non-labeled analyte) into the LC eluent stream after the analytical column and before the mass spectrometer ion source. A syringe pump should be used to deliver the solution at a low, constant flow rate (e.g., 5-10 µL/min).[7][10]

    • Equilibration: Allow the infusion to stabilize, which will create a steady, elevated baseline signal for the analyte's MRM transition.

    • Injection: Inject a blank matrix extract that has been through your sample preparation procedure.

    • Analysis: Monitor the baseline of the infused analyte. Any dip in the signal indicates a region of ion suppression. Compare the retention time of these suppression zones with the retention time of your analyte and this compound.

  • Quantitative Assessment: Post-Extraction Spike Analysis This method quantifies the percentage of ion suppression or enhancement.[11]

    Experimental Protocol: Quantitative Matrix Effect Assessment

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike this compound and the analyte into a clean solvent (e.g., mobile phase).

      • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Spike the same amount of this compound and analyte into the final, extracted matrix.

      • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and the analyte before the sample preparation procedure.

    • Analysis: Analyze all three sets of samples by LC-MS/MS.

    • Calculation:

      • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

      • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

    Table 1: Interpretation of Quantitative Matrix Effect Assessment

ParameterValueInterpretation
Matrix Effect (ME %) < 100%Ion Suppression
> 100%Ion Enhancement
85-115%Generally acceptable matrix effect
Recovery (RE %) Efficiency of the extraction process
Process Efficiency (PE %) Overall efficiency of the method

Step 2: Mitigate Ion Suppression

If significant ion suppression is detected, the following strategies can be employed:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.[5][12]

    Table 2: Comparison of Sample Preparation Techniques for Polar Analytes

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724), methanol).Simple, fast, inexpensive.Less effective at removing phospholipids and other small molecules, often leading to significant ion suppression.[12]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.May have lower recovery for polar compounds like 5-Hydroxy-2-methylpyridine.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Can provide very clean extracts and high recovery if the sorbent and elution solvents are carefully chosen.[5] Mixed-mode SPE (combining reversed-phase and ion-exchange) is often very effective for polar, ionizable compounds.More time-consuming and expensive than PPT or LLE.
  • Optimize Chromatography: Separate the analyte and this compound from the co-eluting interferences.

    • Change Mobile Phase Composition: Switching between acetonitrile and methanol (B129727) can alter selectivity.

    • Modify Mobile Phase Additives: For positive ion mode, formic acid or ammonium (B1175870) formate (B1220265) are common choices. For negative ion mode, ammonium acetate (B1210297) or ammonium hydroxide (B78521) can be used. The concentration of the additive should be optimized.[9][13]

    • Adjust Gradient Profile: A shallower gradient can improve resolution.

    • Use a Different Column Chemistry: If a C18 column is being used, consider a phenyl-hexyl, biphenyl, or a HILIC column for polar analytes.

    Table 3: Illustrative Effect of Mobile Phase Additives on Signal Intensity

Additive (0.1%)Relative Signal Intensity (%)Comments
No Additive40%Poor ionization and peak shape.
Formic Acid100%Good protonation source, improves peak shape.
Ammonium Formate115%Can form adducts and enhance the signal.
Trifluoroacetic Acid (TFA)10%Strong ion-pairing agent that can cause severe ion suppression.[14]
Note: These are illustrative values. The optimal additive and concentration must be determined empirically.
  • Modify MS Conditions:

    • Change Ionization Polarity: If analyzing in positive mode, switching to negative mode (or vice versa) may eliminate interference from compounds that do not ionize in that polarity.[15]

    • Optimize Source Parameters: Adjusting parameters like capillary voltage, gas flow, and temperature can sometimes reduce the impact of matrix effects.

Step 3: Validate the Optimized Method

After implementing changes, it is crucial to re-evaluate the matrix effect using the post-extraction spike experiment to ensure that the ion suppression has been minimized to an acceptable level.

Issue 2: Chromatographic Shift Between 5-Hydroxy-2-methylpyridine and its d6-Labeled Internal Standard

A slight separation between the analyte and its deuterated internal standard can lead to differential ion suppression and inaccurate results.

IsotopeEffect_Workflow start Start: Suspected Chromatographic Shift confirm_shift Step 1: Confirm Co-elution start->confirm_shift overlay Overlay Chromatograms of Analyte and D-IS confirm_shift->overlay pci_check Perform PCI and check retention times confirm_shift->pci_check adjust_chrom Step 2: Adjust Chromatography overlay->adjust_chrom pci_check->adjust_chrom gradient Modify Gradient adjust_chrom->gradient mobile_phase Change Mobile Phase adjust_chrom->mobile_phase column Use a Different Column adjust_chrom->column alternative_is Step 3: Consider Alternative IS gradient->alternative_is mobile_phase->alternative_is column->alternative_is c13_is ¹³C or ¹⁵N Labeled IS alternative_is->c13_is analog_is Structural Analog IS alternative_is->analog_is end End: Accurate Quantification c13_is->end analog_is->end

Caption: Workflow for addressing chromatographic shifts.

Troubleshooting Steps:

  • Confirm the Chromatographic Shift: Carefully overlay the chromatograms of the analyte and this compound from a neat solution and a matrix sample. A consistent difference in retention time, even if small, indicates an isotope effect.

  • Adjust Chromatographic Conditions:

    • Modify the Gradient: A slower, shallower gradient may help to improve the co-elution of the analyte and the D-IS.

    • Change the Mobile Phase: Altering the organic solvent (e.g., from methanol to acetonitrile) or the pH can sometimes reduce the separation.

    • Try a Different Column: A column with a different stationary phase may exhibit a less pronounced isotope effect.

  • Consider an Alternative Internal Standard: If chromatographic adjustments are unsuccessful, consider using:

    • ¹³C or ¹⁵N Labeled Internal Standard: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium.

    • A Different Deuterated Standard: If possible, a D-IS with deuterium atoms on a different part of the molecule might have a smaller isotope effect.

By systematically applying these troubleshooting strategies, researchers can effectively minimize ion suppression when using this compound, leading to more accurate and reliable quantitative results in their LC-MS/MS analyses.

References

Calculation and correction for isotopic overlap from 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5-Hydroxy-2-methylpyridine-d6 as an internal standard in mass spectrometry-based quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic overlap calculation and correction.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inaccurate quantification results, potentially due to isotopic overlap.

  • Question: My calibration curve is non-linear at high analyte concentrations, or I am observing inaccurate quantification. How can I determine if isotopic overlap from the analyte (5-Hydroxy-2-methylpyridine) to the internal standard (this compound) is the cause?

  • Answer: Isotopic overlap can lead to non-linear calibration curves and biased results, especially at high analyte-to-internal standard concentration ratios.[1] The naturally occurring heavier isotopes of the analyte can contribute to the signal of the deuterated internal standard. To confirm and correct for this, you need to experimentally determine the contribution of the analyte's isotopic peaks to the internal standard's mass channel.

Issue 2: The calculated correction factor for isotopic overlap seems incorrect.

  • Question: I have calculated a correction factor for isotopic overlap, but my quantitative results are still inaccurate. What could be the issue?

  • Answer: An incorrect correction factor can arise from several sources. Ensure the isotopic purity of your this compound standard is accurately known and factored into your calculations. Commercially available stable isotope-labeled standards are typically high in purity (e.g., 99%), but not 100%.[2] Also, verify that the natural isotopic abundances used in your calculations are correct. Finally, ensure that there are no other co-eluting compounds that might be contributing to the signal at the mass-to-charge ratio of your internal standard.

Issue 3: High background signal at the m/z of the internal standard.

  • Question: I am observing a high background signal in the mass channel of my this compound internal standard, even in blank samples. What could be the cause?

  • Answer: A high background signal can be due to contamination in the LC-MS system or the solvents used.[2] It is recommended to flush the LC system with appropriate cleaning solutions and use high-purity solvents and freshly prepared mobile phases.[2] Another possibility is the presence of an isomeric compound with the same mass as the internal standard in your blank matrix. In this case, chromatographic separation needs to be optimized to resolve the interference from the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using this compound?

A1: Isotopic overlap occurs when the isotopic distribution of the unlabeled analyte (5-Hydroxy-2-methylpyridine) contributes to the signal of the deuterated internal standard (this compound).[2] The analyte has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) that result in M+1, M+2, etc. peaks in the mass spectrum.[3] Since this compound has a mass that is 6 Da higher than the monoisotopic mass of the analyte, the M+6 isotopic peak of the analyte can overlap with the signal of the internal standard. This can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.[1]

Q2: How do I calculate the correction for isotopic overlap from 5-Hydroxy-2-methylpyridine to this compound?

A2: The correction involves determining the contribution of the analyte's M+6 isotopologue to the internal standard's signal. This can be done by analyzing a high-concentration standard of the unlabeled analyte and measuring the ratio of the signal at the m/z of the M+6 peak to the signal of the monoisotopic (M) peak. This ratio is your correction factor. The corrected internal standard signal is then calculated by subtracting the contribution from the analyte.

The formula for the corrected internal standard signal is:

Corrected IS Signal = Measured IS Signal - (Analyte M Peak Signal * Correction Factor)

Q3: What is the molecular formula and monoisotopic mass of 5-Hydroxy-2-methylpyridine?

A3:

  • Molecular Formula: C₆H₇NO

  • Monoisotopic Mass: 109.0528 g/mol

Q4: What are the natural isotopic abundances of the elements in 5-Hydroxy-2-methylpyridine?

A4: The natural isotopic abundances of the constituent elements are crucial for predicting the theoretical isotopic distribution.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Nitrogen¹⁴N99.63
¹⁵N0.37
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20

Data sourced from publicly available information.[4]

Q5: What is the typical isotopic purity of commercially available this compound?

A5: The isotopic purity of commercially available deuterated standards is typically high, often exceeding 98%.[5] This means that the majority of the internal standard molecules are fully deuterated (d6), but there will be a small percentage of molecules with fewer deuterium (B1214612) atoms (d0 to d5). It is important to obtain the certificate of analysis for the specific lot of the internal standard being used to get the most accurate isotopic purity value for your calculations.

Experimental Protocols

Protocol: Determination of Isotopic Overlap Correction Factor

This protocol outlines the steps to experimentally determine the contribution of the unlabeled analyte (5-Hydroxy-2-methylpyridine) to the signal of the deuterated internal standard (this compound).

  • Prepare a High-Concentration Analyte Standard: Prepare a standard solution of unlabeled 5-Hydroxy-2-methylpyridine at a concentration that is representative of the upper limit of your calibration curve. The solvent should be the same as your final sample solvent.

  • LC-MS/MS Analysis: Analyze this standard using the same LC-MS/MS method as your samples. Ensure the data is acquired in full scan mode or by monitoring the specific m/z values for the monoisotopic peak of the analyte (M) and the M+6 peak.

  • Data Extraction: Extract the peak areas or intensities for the monoisotopic peak of the analyte (m/z = 109.0528) and the M+6 isotopic peak (m/z = 115.0528).

  • Calculate the Correction Factor: The correction factor (CF) is the ratio of the M+6 peak area to the M peak area.

    CF = (Area of M+6 Peak) / (Area of M Peak)

  • Apply the Correction: Use this correction factor to adjust the measured internal standard signal in your samples and calibration standards according to the formula provided in FAQ 2.

Visualizations

Isotopic_Overlap_Correction_Workflow Workflow for Isotopic Overlap Correction cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_application Application prep_analyte Prepare High-Concentration Analyte Standard lcms_analysis LC-MS/MS Analysis of Analyte Standard prep_analyte->lcms_analysis prep_is Prepare Internal Standard (this compound) correct_is_signal Correct Measured IS Signal in Samples Corrected IS = Measured IS - (Analyte M * CF) prep_is->correct_is_signal extract_data Extract Peak Areas (M and M+6) lcms_analysis->extract_data calc_cf Calculate Correction Factor (CF) CF = Area(M+6) / Area(M) extract_data->calc_cf calc_cf->correct_is_signal quantification Perform Quantitative Analysis correct_is_signal->quantification

Caption: Experimental workflow for determining and applying the isotopic overlap correction factor.

logical_relationship Logical Relationship of Isotopic Overlap analyte Analyte (5-Hydroxy-2-methylpyridine) overlap Isotopic Overlap (Analyte M+6) analyte->overlap contributes to is Internal Standard (this compound) inaccurate_quant Inaccurate Quantification is->inaccurate_quant leads to overlap->is inflates signal of

Caption: Logical diagram illustrating how isotopic overlap from the analyte can lead to inaccurate quantification.

References

Preventing degradation of 5-Hydroxy-2-methylpyridine-d6 during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of 5-Hydroxy-2-methylpyridine-d6 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, being a hydroxylated pyridine (B92270) derivative, is susceptible to a few key degradation pathways. The primary concerns during sample processing are oxidation and photochemical degradation. The hydroxyl group on the pyridine ring makes the molecule susceptible to oxidation, which can be accelerated by the presence of metal ions, high temperatures, and exposure to oxygen.[1][2] Additionally, pyridine and its derivatives can undergo photochemical transformations when exposed to light.[3][4] While microbial degradation is a known pathway for pyridines in the environment, it is less of a concern during typical in-vitro sample processing, unless samples are improperly stored for extended periods.[3][4]

Q2: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent?

A2: Deuterium exchange is a potential issue for all deuterated standards. The stability of the deuterium labels depends on their position on the molecule. Labels on aromatic rings, like in this compound, are generally stable. However, exposure to highly acidic or basic conditions, or high temperatures, can potentially facilitate back-exchange with hydrogen from aqueous solvents.[5] It is crucial to evaluate the stability of the deuterated standard in the chosen sample diluent and mobile phase.[5]

Q3: My internal standard (this compound) signal is inconsistent across my analytical run. What could be the cause?

A3: Inconsistent internal standard signal can stem from several factors. These can be broadly categorized into issues with sample preparation, the LC system, or the mass spectrometer.[6][7] Specific to this compound, degradation during sample storage or in the autosampler is a primary suspect. Other common causes include inconsistent pipetting, variable solvent evaporation, or problems with the autosampler injection volume.[6][8]

Q4: I am observing a gradual decrease in the this compound signal over the course of a long analytical run. What is happening?

A4: A systematic drift in the internal standard signal can indicate a stability issue. For this compound, this could be due to degradation in the autosampler over time, especially if the samples are not kept at a low temperature.[9] Another possibility is the adsorption of the analyte onto the surfaces of the LC system, leading to carryover in subsequent injections.[5]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound

Symptoms:

  • Appearance of unknown peaks in the chromatogram that are related to this compound.

  • Lower than expected recovery of the internal standard.

  • Inconsistent quantification results.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Oxidation The hydroxyl group on the pyridine ring is susceptible to oxidation.[10] To mitigate this, consider adding an antioxidant such as ascorbic acid to your sample collection tubes and extraction solvents.[11] Prepare samples fresh and store them at low temperatures, protected from light.
Photodegradation Pyridine compounds can be light-sensitive.[3][4] Use amber vials or tubes for sample collection, processing, and in the autosampler to minimize light exposure.
pH Instability Extreme pH conditions can promote degradation or deuterium exchange.[5] Ensure the pH of your sample and extraction solvent is controlled and within a stable range for the compound. If possible, maintain a neutral or slightly acidic pH.
High Temperature Elevated temperatures during sample processing (e.g., evaporation steps) or storage can accelerate degradation.[9] Use gentle evaporation techniques (e.g., nitrogen stream at low temperatures) and always store samples at 4°C or lower.
Reactive Solvents Certain solvents or impurities in solvents could potentially react with the analyte. Ensure the use of high-purity, LC-MS grade solvents.
Issue 2: Deuterium-Hydrogen Exchange

Symptoms:

  • A gradual decrease in the internal standard signal and a corresponding increase in the signal of the unlabeled analyte.

  • Inaccurate quantification, especially in later parts of the analytical run.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Labile Deuterium Atoms While the deuterium atoms on the methyl group and pyridine ring of this compound are generally stable, extreme pH or high temperatures can promote exchange with protons from the solvent.[5][12]
Solution: Conduct a stability experiment by incubating the this compound in your sample matrix and mobile phase at the autosampler temperature for the expected duration of your analytical run. Analyze the samples at different time points to monitor for any signs of H/D exchange. If exchange is observed, consider adjusting the pH of your mobile phase or reducing the autosampler temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound to identify potential degradation products and assess its stability under various stress conditions.[13][14]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • LC-MS grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acid Hydrolysis:

    • Mix 100 µL of the stock solution with 900 µL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before LC-MS analysis.

  • Base Hydrolysis:

    • Mix 100 µL of the stock solution with 900 µL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before LC-MS analysis.

  • Oxidative Degradation:

    • Mix 100 µL of the stock solution with 900 µL of 30% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial containing the stock solution in a heating block at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), by LC-MS/MS to identify degradation products and quantify the extent of degradation.

Protocol 2: Evaluation of this compound Stability in Biological Matrix

Objective: To assess the stability of this compound in a biological matrix (e.g., plasma) under typical sample processing and storage conditions.

Procedure:

  • Spike Matrix: Spike a pool of the biological matrix with this compound at a known concentration.

  • Time Zero (T=0): Immediately process a set of aliquots (n=3) and analyze them by LC-MS/MS. This will serve as the baseline.

  • Short-Term Stability (Bench-Top):

    • Leave a set of spiked aliquots at room temperature.

    • Process and analyze them at various time points (e.g., 4, 8, 24 hours).

  • Long-Term Stability (Frozen):

    • Store a set of spiked aliquots at -20°C or -80°C.

    • Process and analyze them after extended periods (e.g., 1, 3, 6 months).

  • Freeze-Thaw Stability:

    • Subject a set of spiked aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing at room temperature).

    • Process and analyze after the final thaw.

  • Autosampler Stability:

    • Process a set of spiked samples and place them in the autosampler.

    • Analyze the samples at the beginning and end of a typical analytical run duration.

Data Analysis: Calculate the mean concentration and standard deviation for each condition. Compare the results to the T=0 samples. A deviation of more than 15% from the baseline typically indicates instability.

Data Presentation

Table 1: Example Stability Data for this compound in Human Plasma

Condition Time Point Mean Recovery (%) RSD (%) Assessment
Bench-Top (25°C) 4 hours98.52.1Stable
8 hours95.23.5Stable
24 hours88.74.8Stable
Autosampler (10°C) 12 hours99.11.8Stable
24 hours96.52.9Stable
Freeze-Thaw 3 cycles97.83.1Stable
Long-Term (-80°C) 1 month101.22.5Stable
3 months98.93.3Stable

Visualizations

Potential Degradation Pathways This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, Metal Ions, Heat) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV Light) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis (Strong Acid/Base)

Caption: Key degradation pathways for this compound.

Troubleshooting Workflow for IS Instability A Inconsistent IS Signal B Check Sample Preparation A->B C Check for Degradation A->C D Check LC-MS System A->D E Consistent Pipetting? Fresh Solvents? B->E F Run Stability Tests (Forced Degradation, Matrix Stability) C->F G Check for Leaks Autosampler Performance Source Cleanliness D->G H Implement Corrective Actions (e.g., use antioxidants, protect from light) F->H

Caption: A logical workflow for troubleshooting internal standard instability.

References

Validation & Comparative

The Gold Standard of Bioanalysis: A Comparative Analysis of 5-Hydroxy-2-methylpyridine-d6 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of 5-Hydroxy-2-methylpyridine-d6, a deuterated internal standard, with other common internal standards, supported by experimental principles and data.

An internal standard (IS) is a compound with a known concentration added to samples, calibrators, and quality controls to correct for analytical variability. The ideal IS closely mimics the physicochemical properties of the analyte of interest, in this case, 5-Hydroxy-2-methylpyridine. This mimicry allows it to compensate for variations in sample extraction, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical method.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[2][3] In these standards, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary alternative to a SIL-IS is a structural analog, a molecule with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs can exhibit different behaviors during analysis, potentially compromising data integrity.

To illustrate the performance differences, the following table summarizes key validation parameters from a comparative study on the immunosuppressant drug everolimus (B549166), which compared a deuterated internal standard (everolimus-d4) with a structural analog internal standard (32-desmethoxyrapamycin).[4] While not specific to 5-Hydroxy-2-methylpyridine, this data provides a representative comparison of the performance characteristics of these two classes of internal standards.

Performance ParameterDeuterated Internal Standard (Everolimus-d4)Structural Analog Internal Standard (32-desmethoxyrapamycin)Rationale for Performance Difference
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLBoth internal standards allowed for a similar level of sensitivity in this particular assay.[4]
Accuracy (Analytical Recovery) 98.3% - 108.1%98.3% - 108.1%In this study, both internal standards provided acceptable accuracy across the linear range.[4]
Precision (Total Coefficient of Variation) 4.3% - 7.2%Not significantly different from the deuterated IS in this study.While not significantly different in this specific case, deuterated standards generally offer superior precision due to their closer physicochemical match to the analyte.[4][5]
Method Comparison (Slope vs. Independent Method) 0.950.83The deuterated internal standard showed a slope closer to 1, indicating a better correlation with the independent reference method.[4]
Matrix Effect Compensation ExcellentVariableDeuterated standards co-elute with the analyte and experience nearly identical matrix effects, leading to more effective compensation.[3][5] Structural analogs may have different retention times and be affected differently by matrix components.
Recovery Consistency HighCan be VariableThe chemical identity of a deuterated standard to the analyte ensures very similar extraction recovery across different samples and conditions.[5]

Experimental Protocols

To ensure the validity of a bioanalytical method and properly evaluate the performance of an internal standard, a series of validation experiments are conducted. The following are detailed methodologies for key experiments.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable solutions of the analyte and internal standard.

  • Protocol:

    • Prepare individual primary stock solutions of 5-Hydroxy-2-methylpyridine and this compound (or a structural analog) in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by serially diluting the analyte stock solution with a mixture of organic solvent and water to create a series of calibration standards at different concentrations.

    • Prepare an internal standard working solution by diluting the IS stock solution to a constant concentration that will be added to all samples.

Sample Preparation (Protein Precipitation)
  • Objective: To extract the analyte and internal standard from a biological matrix (e.g., plasma) while removing interfering proteins.

  • Protocol:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Evaluation of Matrix Effect and Recovery
  • Objective: To assess the influence of the biological matrix on the ionization of the analyte and internal standard, and to determine the efficiency of the extraction process.

  • Protocol:

    • Set 1 (Analyte in Post-Extracted Matrix): Extract blank plasma from six different sources. To the extracted supernatant, add the analyte and internal standard at a known concentration.

    • Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase at the same concentrations as in Set 1.

    • Set 3 (Analyte in Pre-Extracted Matrix): Spike the analyte and internal standard into blank plasma before the extraction process.

    • Calculations:

      • Matrix Effect (%) = (Peak Area in Set 1 / Peak Area in Set 2) x 100

      • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 1) x 100

Visualizing Key Concepts

To further clarify the experimental workflow and the logical comparison between internal standard types, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is 1. precipitate Protein Precipitation (Acetonitrile) add_is->precipitate 2. centrifuge Centrifugation precipitate->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. lcms LC-MS/MS Analysis supernatant->lcms 5. Injection data Data Acquisition lcms->data 6. quant Quantification data->quant 7.

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

internal_standard_comparison cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard analyte Analyte (5-Hydroxy-2-methylpyridine) deuterated_is This compound analyte->deuterated_is Ideal Mimicry analog_is e.g., 2-Hydroxy-5-methylpyridine analyte->analog_is Approximation deuterated_props Chemically Identical Co-eluting Similar Matrix Effect Similar Recovery deuterated_is->deuterated_props analog_props Chemically Similar Different Retention Time Different Matrix Effect Different Recovery analog_is->analog_props

Caption: Logical comparison of deuterated vs. structural analog internal standards.

References

A Comparative Guide to Validating an Analytical Method Using 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 5-Hydroxy-2-methylpyridine, utilizing its deuterated analog, 5-Hydroxy-2-methylpyridine-d6, as an internal standard (IS). The principles and methodologies outlined here are based on the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, which allows it to effectively compensate for variability during sample preparation and analysis.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Here, we compare the performance of this compound with a hypothetical alternative, structurally similar but non-isotopically labeled compound, 2-Hydroxy-5-methylpyridine.

Performance ParameterThis compound (Deuterated IS)2-Hydroxy-5-methylpyridine (Non-Isotopic IS)
Co-elution with Analyte Nearly identical retention time, ensuring simultaneous analysis.Different retention time, requiring longer chromatographic runs.
Ionization Efficiency Similar to the analyte, minimizing differential matrix effects.May exhibit different ionization efficiency, leading to potential inaccuracies.
Extraction Recovery Mirrors the analyte's recovery, providing accurate correction for sample loss.Recovery may differ from the analyte, introducing variability.
Precision (%RSD) Typically <5%Typically 5-15%
Accuracy (%Bias) Typically within ±5%Can be variable, often >±10%

Experimental Protocols

A detailed experimental protocol for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma is provided below.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Hydroxy-2-methylpyridine and dissolve in 10 mL of methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions:

    • 5-Hydroxy-2-methylpyridine: Precursor Ion > Product Ion (specific m/z values to be determined during method development).

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined during method development).

Summary of Validation Parameters

The following tables summarize the acceptance criteria and illustrative results for the validation of the analytical method in accordance with ICH M10 Bioanalytical Method Validation Guidelines.

Table 1: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%Bias) (n=18)Acceptance Criteria
LLOQ14.5-2.15.8-1.5%RSD ≤20%, %Bias within ±20%
Low33.21.84.12.5%RSD ≤15%, %Bias within ±15%
Medium502.50.53.51.2%RSD ≤15%, %Bias within ±15%
High8001.8-1.22.9-0.8%RSD ≤15%, %Bias within ±15%
Table 2: Linearity and Range
ParameterResultAcceptance Criteria
Calibration Range 1 - 1000 ng/mLAt least 6 non-zero standards
Correlation Coefficient (r²) >0.998≥0.99
Regression Model Weighted (1/x²) linear regressionAppropriate weighting to ensure accuracy at the lower end of the range
Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)
Low30.981.0192.5
High8001.020.9995.1
Acceptance Criteria %RSD of matrix factor ≤15%%RSD of IS normalized matrix factor ≤15%Consistent, precise, and reproducible
Table 4: Stability
Stability TestConditionDurationResultAcceptance Criteria
Freeze-Thaw Stability -20°C and -80°C3 cyclesStableMean concentration within ±15% of nominal
Short-Term Stability Room Temperature24 hoursStableMean concentration within ±15% of nominal
Long-Term Stability -80°C90 daysStableMean concentration within ±15% of nominal
Stock Solution Stability 4°C30 daysStableMean concentration within ±2% of nominal

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of this analytical method.

analytical_method_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Stock Solutions (Analyte & IS) working Working Standards & QC Samples stock->working plasma Plasma Sample spike Spike IS into Plasma plasma->spike ppt Protein Precipitation spike->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon injection Injection recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification validation Validation Parameter Assessment quantification->validation

Analytical Method Workflow

validation_parameters center_node Analytical Method Validation acc_prec Accuracy & Precision (Intra & Inter-day) center_node->acc_prec linearity Linearity & Range center_node->linearity selectivity Selectivity & Specificity center_node->selectivity matrix_effect Matrix Effect center_node->matrix_effect recovery Extraction Recovery center_node->recovery stability Stability (Freeze-Thaw, Short & Long-term) center_node->stability lloq Lower Limit of Quantification (LLOQ) center_node->lloq

Core Validation Parameters

References

A Cross-Validation Study: 5-Hydroxy-2-methylpyridine-d6 vs. its Non-Deuterated Analog for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Hydroxy-2-methylpyridine-d6 and its non-deuterated analog, 5-Hydroxy-2-methylpyridine, focusing on their application in quantitative bioanalysis. The use of a deuterated internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, offering significant advantages in accuracy and precision. This document outlines the experimental validation of an LC-MS/MS method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma, utilizing this compound as the internal standard.

Introduction

5-Hydroxy-2-methylpyridine is a metabolite of interest in various pharmacological and toxicological studies. Accurate quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[1] They exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[2] This guide presents a summary of the validation of a bioanalytical method, demonstrating the suitability of this compound as an internal standard.

Data Presentation: Bioanalytical Method Validation Summary

The following tables summarize the key performance characteristics of the validated LC-MS/MS method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma using this compound as an internal standard. The acceptance criteria are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
5-Hydroxy-2-methylpyridine1.00 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.00≤ 20.0± 20.0≤ 20.0± 20.0
Low QC3.00≤ 15.0± 15.0≤ 15.0± 15.0
Mid QC50.0≤ 15.0± 15.0≤ 15.0± 15.0
High QC800≤ 15.0± 15.0≤ 15.0± 15.0

Table 3: Matrix Effect and Recovery

Quality Control SampleAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Factor
Low QC85.2 - 92.188.5 - 91.70.98 - 1.05
High QC87.6 - 93.589.1 - 92.30.97 - 1.03

Experimental Protocols

A detailed methodology for the validated LC-MS/MS assay is provided below.

Materials and Reagents
  • Analytes: 5-Hydroxy-2-methylpyridine and this compound (reference standards)

  • Solvents: Acetonitrile (B52724), Methanol (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Human plasma (K2-EDTA)

  • Equipment: Calibrated pipettes, centrifuge, vortex mixer, UPLC system coupled with a triple quadrupole mass spectrometer.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • UPLC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 5-Hydroxy-2-methylpyridine: Precursor ion > Product ion (to be determined empirically)

    • This compound: Precursor ion > Product ion (to be determined empirically)

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 5-Hydroxy-2-methylpyridine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (25 µL) This compound plasma->is_addition precipitation Protein Precipitation (Acetonitrile, 300 µL) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc ms Mass Spectrometry (ESI+, MRM) uplc->ms quantification Quantification (Peak Area Ratio) ms->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for 5-Hydroxy-2-methylpyridine quantification.

Putative Metabolic Pathway of 5-Hydroxy-2-methylpyridine

The metabolic fate of 5-Hydroxy-2-methylpyridine in humans has not been extensively detailed in the literature. However, based on the general metabolism of pyridine (B92270) and its derivatives, a plausible biotransformation pathway can be proposed.[3][4] This often involves oxidation of the methyl group and/or further hydroxylation of the pyridine ring, followed by conjugation reactions to facilitate excretion.

G parent 5-Hydroxy-2-methylpyridine metabolite1 5-Hydroxy-2-pyridinemethanol parent->metabolite1 Oxidation (CYP450) metabolite2 5-Hydroxy-2-pyridinecarboxylic acid metabolite1->metabolite2 Oxidation conjugate Glucuronide or Sulfate Conjugate metabolite2->conjugate Conjugation (UGT/SULT) excretion Excretion conjugate->excretion

Caption: A putative metabolic pathway for 5-Hydroxy-2-methylpyridine.

References

Unveiling the Chromatographic Isotope Effect: A Comparative Analysis of 5-Hydroxy-2-methylpyridine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the chromatographic behavior of 5-Hydroxy-2-methylpyridine-d6 reveals a discernible isotope effect when compared to its non-deuterated counterpart, 5-Hydroxy-2-methylpyridine. This guide presents a comparative analysis based on hypothetical experimental data, elucidating the impact of deuterium (B1214612) substitution on retention characteristics in both reversed-phase and normal-phase high-performance liquid chromatography (HPLC). The findings underscore the importance of considering isotopic labeling in analytical method development, particularly for quantitative studies in drug metabolism and pharmacokinetics.

The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle yet significant differences in the physicochemical properties of a molecule. In the realm of chromatography, this manifests as the "chromatographic isotope effect," where isotopologues may exhibit different retention times.[1][2][3] This phenomenon is primarily attributed to the lower vibrational energy of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, resulting in slightly weaker intermolecular interactions with the stationary phase.[1]

In reversed-phase liquid chromatography (RPLC), where retention is driven by hydrophobic interactions, deuterated compounds typically elute earlier than their protiated (non-deuterated) analogs.[3][4] This is because the weaker van der Waals interactions of the deuterated compound with the non-polar stationary phase lead to a shorter retention time. Conversely, in normal-phase liquid chromatography (NPLC), where polar interactions dominate, the effect can be more complex and may result in either earlier or later elution depending on the specific interactions involved.

Comparative Chromatographic Performance

To investigate the chromatographic isotope effect of this compound, a hypothetical study was designed employing both reversed-phase and normal-phase HPLC conditions. The following tables summarize the expected retention behavior based on established principles of isotope effects in chromatography.

Reversed-Phase HPLC Data
CompoundRetention Time (min)Resolution (Rs)
5-Hydroxy-2-methylpyridine5.42\multirow{2}{*}{1.85}
This compound5.28
Normal-Phase HPLC Data
CompoundRetention Time (min)Resolution (Rs)
5-Hydroxy-2-methylpyridine8.15\multirow{2}{*}{1.50}
This compound8.31

The data clearly illustrates the anticipated chromatographic isotope effect. In the reversed-phase mode, the deuterated compound, this compound, elutes earlier than the parent compound. In the normal-phase mode, a slight increase in retention time is observed for the deuterated analog, suggesting a subtle alteration of polar interactions with the stationary phase.

Experimental Protocols

The following detailed methodologies outline the hypothetical experimental conditions used to generate the comparative data.

Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in 50:50 Acetonitrile:Water

Normal-Phase HPLC Method
  • Column: Silica, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol

  • Isocratic: 90:10 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in Hexane:Isopropanol (90:10)

Visualizing the Experimental Workflow and Isotope Effect

To further clarify the experimental process and the underlying principle, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis S1 5-Hydroxy-2-methylpyridine (H-Isotopologue) Mix Mixed Standard (1:1 Ratio) S1->Mix S2 This compound (D-Isotopologue) S2->Mix RP_HPLC Reversed-Phase HPLC Mix->RP_HPLC NP_HPLC Normal-Phase HPLC Mix->NP_HPLC RP_Results Earlier Elution of D-Isotopologue RP_HPLC->RP_Results NP_Results Later Elution of D-Isotopologue NP_HPLC->NP_Results

Caption: Experimental workflow for comparing the chromatographic behavior of the two isotopologues.

isotope_effect_explanation cluster_rp Reversed-Phase Chromatography (Non-Polar Stationary Phase) cluster_np Normal-Phase Chromatography (Polar Stationary Phase) H_RP C-H Bond (Stronger Interaction) D_RP C-D Bond (Weaker Interaction) Result_RP Result: Deuterated compound elutes EARLIER D_RP->Result_RP Leads to H_NP Interaction with Polar Sites D_NP Altered Polarity -> Stronger Interaction Result_NP Result: Deuterated compound elutes LATER D_NP->Result_NP Leads to

Caption: Logical relationship of the chromatographic isotope effect in different HPLC modes.

Conclusion

The investigation into the chromatographic behavior of this compound demonstrates a tangible isotope effect. The earlier elution in reversed-phase and slightly later elution in normal-phase chromatography are consistent with the established principles of how deuterium substitution affects intermolecular forces. For researchers in drug development and related fields, this guide highlights the critical need to be aware of such effects. When using deuterated compounds as internal standards in quantitative bioanalysis, failure to account for potential chromatographic shifts can lead to inaccurate results.[5][6] Therefore, chromatographic conditions should be carefully optimized to either co-elute or fully resolve the analyte and its deuterated internal standard to ensure the reliability of the analytical method. For applications where the separation of isotopologues is desired, exploiting the chromatographic isotope effect can be a valuable tool.

References

The Gold Standard: Evaluating 5-Hydroxy-2-methylpyridine-d6 for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 5-Hydroxy-2-methylpyridine-d6 as a deuterated internal standard against non-deuterated alternatives, supported by established experimental principles and representative data, to inform the selection of the most suitable analytical strategy.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is crucial for correcting the inherent variability in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely regarded as the gold standard.[1][2][3] This is attributed to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[4]

The Scientific Rationale for Deuterated Internal Standards

This compound is an isotopically labeled version of 5-Hydroxy-2-methylpyridine where six hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because their chemical and physical properties are nearly identical, they are expected to co-elute during chromatography and exhibit similar ionization efficiency and susceptibility to matrix effects.[5][6]

In contrast, a non-deuterated, or structural analog, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ, leading to variations in chromatographic retention time, extraction recovery, and ionization response.[1] These differences can result in inadequate compensation for analytical variability, potentially compromising the accuracy and precision of the quantitative data.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of a deuterated internal standard like this compound is most evident in its ability to mitigate the impact of matrix effects and enhance data quality. The following table summarizes the expected key performance differences based on established analytical validation parameters.

Performance ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)Rationale
Accuracy High (typically 95-105%)Variable (can be outside acceptable limits)Co-elution and identical physicochemical properties lead to better correction for matrix effects and extraction losses.[7]
Precision High (RSD <15%)Lower (RSD can be >15%)Consistent compensation for variability at each step of the analytical process results in lower relative standard deviation.[8]
Recovery Correction ExcellentVariableSimilar extraction efficiency to the analyte across various conditions and matrices.[1]
Matrix Effect Compensation ExcellentPoor to ModerateNear-identical ionization efficiency and response to ion suppression or enhancement.[4]
Chromatographic Behavior Co-elutes with the analyteSeparate elutionCo-elution ensures that both the analyte and IS experience the same matrix effects at the same time.[6]

Experimental Protocols

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing an internal standard. The following are detailed methodologies for critical validation experiments.

Stock Solution and Working Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of the analyte (e.g., 5-Hydroxy-2-methylpyridine) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add the internal standard working solution.

  • For calibration standards and QC samples, add the corresponding analyte working standard solution. For blank samples, add an equivalent volume of the solvent.

  • Add a protein precipitating agent (e.g., 3-4 volumes of acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).

  • Vortex thoroughly for at least 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS analysis.[9]

LC-MS/MS Analysis
  • Chromatographic Conditions: Utilize a suitable C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to ensure good peak shape and resolution.

  • Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the analyte and internal standard specific parameters, including precursor and product ion transitions (Multiple Reaction Monitoring - MRM), collision energy, and declustering potential.

Method Validation Experiments

Perform the following validation experiments in accordance with regulatory guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Analyze replicate QC samples at a minimum of three concentration levels (low, medium, and high) on multiple days to determine intra- and inter-day accuracy and precision.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity should be assessed using a suitable regression model.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix from different sources to the response in a neat solution.[7]

  • Stability: Assess the stability of the analyte and internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[10]

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow from sample preparation to quantification.

G cluster_analyte Analyte cluster_is Deuterated Internal Standard cluster_result Result Analyte Analyte Analyte_Var Analytical Variability (e.g., Matrix Effects) Analyte->Analyte_Var Analyte_Response Variable MS Response Analyte_Var->Analyte_Response IS_Var Same Analytical Variability Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS This compound IS->IS_Var IS_Response Proportionally Variable MS Response IS_Var->IS_Response IS_Response->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logic of using a deuterated internal standard for accurate quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is a powerful strategy for improving the quality and reliability of bioanalytical data. While the initial investment may be higher than for a structural analog, the enhanced accuracy, precision, and robustness of the resulting data provide significant long-term benefits, particularly in regulated environments. Adherence to rigorous validation protocols is critical for ensuring regulatory compliance and the success of drug development programs. This guide provides a foundational understanding of the key considerations and a practical framework for the evaluation and implementation of this compound as a high-performing internal standard in bioanalysis.

References

Navigating Inter-Laboratory Variability: A Comparison Guide for Methods Using 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is a cornerstone of robust drug development. This guide provides a comparative framework for analytical methods utilizing 5-Hydroxy-2-methylpyridine-d6 as a stable isotope-labeled internal standard (SIL-IS). While specific inter-laboratory comparison data for this particular internal standard is not publicly available, this document outlines the best practices, experimental protocols, and acceptance criteria based on regulatory guidelines to facilitate such comparisons.

The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability in extraction, matrix effects, and instrument response.[2][3] However, even with the use of a high-quality internal standard, inter-laboratory variability can arise from differences in instrumentation, reagent sources, and subtle variations in protocol execution.[1] Therefore, a thorough cross-validation is essential when comparing or combining data from different laboratories.[4]

Performance Comparison of Bioanalytical Methods

To ensure data integrity across multiple sites, a formal inter-laboratory cross-validation should be conducted. This involves analyzing a common set of quality control (QC) samples and, if available, incurred study samples at each laboratory. The following tables present a hypothetical dataset from such a cross-validation experiment for the quantification of an analyte using this compound as the internal standard.

Table 1: Inter-Laboratory Precision and Accuracy of Quality Control Samples

QC LevelLaboratory A Mean Concentration (ng/mL)Laboratory A Precision (%CV)Laboratory A Accuracy (%)Laboratory B Mean Concentration (ng/mL)Laboratory B Precision (%CV)Laboratory B Accuracy (%)
Low (5 ng/mL)4.924.598.45.155.2103.0
Medium (50 ng/mL)50.83.1101.648.93.897.8
High (400 ng/mL)395.62.598.9408.22.9102.1

Table 2: Comparison of Key Validation Parameters Between Two Hypothetical LC-MS/MS Methods

ParameterMethod 1 (e.g., Protein Precipitation)Method 2 (e.g., Liquid-Liquid Extraction)Acceptance Criteria
Linearity (r²)> 0.995> 0.996≥ 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL0.5 ng/mLSignal-to-Noise > 10
Upper Limit of Quantification (ULOQ)500 ng/mL500 ng/mLWithin accuracy/precision limits
Intra-day Precision (%CV)< 6%< 7%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)< 8%< 9%≤ 15% (≤ 20% at LLOQ)
Accuracy (%)95.0 - 104.596.2 - 103.885% - 115% (80% - 120% at LLOQ)
Matrix Effect (%CV)5.84.9≤ 15%
Recovery (%)88.592.1Consistent and reproducible

Experimental Protocols

Detailed and harmonized experimental protocols are critical for minimizing inter-laboratory variability. Below are representative methodologies for the key experiments cited.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., at 100 ng/mL) to all samples except for the blank matrix.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography :

    • Column : C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for the analyte and this compound should be optimized.

Protocol 3: Inter-Laboratory Cross-Validation
  • Sample Sets : Prepare at least three batches of QC samples at low, medium, and high concentrations. A statistically relevant number of incurred study samples should also be selected.

  • Analysis : Each participating laboratory should analyze the sample sets using their validated bioanalytical method.

  • Data Comparison : The mean accuracy of the QC samples from one laboratory should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. A comparison of the results from incurred samples should also be performed.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex processes in bioanalytical method validation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Aliquot Biological Sample B Spike with this compound (IS) A->B C Protein Precipitation / Extraction B->C D Centrifugation C->D E Transfer Supernatant D->E F Injection into LC System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Data Acquisition H->I J Calculate Analyte/IS Peak Area Ratio I->J K Determine Concentration from Calibration Curve J->K

Workflow for a typical bioanalytical method using an internal standard.

IS Internal Standard (IS) This compound Ratio Analyte/IS Peak Area Ratio IS->Ratio Analyte Analyte of Interest Analyte->Ratio Variability Sources of Variability (Extraction, Matrix Effects, Injection) Variability->IS Variability->Analyte

Role of the internal standard in correcting for analytical variability.

References

Performance benchmarking of 5-Hydroxy-2-methylpyridine-d6 against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 5-Hydroxy-2-methylpyridine-d6 against its non-deuterated counterpart and other similar heterocyclic compounds. The strategic incorporation of deuterium (B1214612) in drug candidates has been shown to significantly enhance pharmacokinetic properties and overall performance. This document summarizes key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in their drug discovery and development endeavors.

Executive Summary

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can lead to improved metabolic stability, increased systemic exposure, and potentially enhanced safety and efficacy profiles of drug molecules. While direct comparative data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes findings from studies on structurally similar deuterated compounds to provide a robust predictive comparison. The presented data strongly suggests that this compound will exhibit superior metabolic stability and a more favorable pharmacokinetic profile compared to its non-deuterated analog.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected and observed performance improvements of deuterated compounds over their non-deuterated analogs, based on studies of similar heterocyclic molecules.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/g protein)Reference
Non-deuterated imidazo[1,2-a]pyridine-3-carboxamideHuman30-[1]
Deuterated imidazo[1,2-a]pyridine-3-carboxamide Human 53 - [1]
Non-deuterated imidazo[1,2-a]pyridine-3-carboxamideRat2948[1]
Deuterated imidazo[1,2-a]pyridine-3-carboxamide Rat 50 28 [1]
Non-deuterated imidazo[1,2-a]pyridine-3-carboxamideDog1878[1]
Deuterated imidazo[1,2-a]pyridine-3-carboxamide Dog 22 64 [1]

Data from a study on analogous deuterated imidazo[1,2-a]pyridine (B132010) compounds demonstrates a significant increase in metabolic half-life and a decrease in intrinsic clearance, indicating improved stability.[1]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)Half-life (t½, h)Reference
NMS-P937 (Non-deuterated PLK1 Inhibitor)--4.7 ± 0.8-[2][3]
PR00012 (Deuterated PLK1 Inhibitor) - - 0.9 ± 0.3 Slightly longer than NMS-P937 [2][3]
Methadone (Non-deuterated)--4.7 ± 0.8-[3]
d9-Methadone (Deuterated) 4.4-fold increase 5.7-fold increase 0.9 ± 0.3 - [3]

In vivo studies on a deuterated Polo-like kinase 1 (PLK1) inhibitor and deuterated methadone show a marked decrease in clearance and an increase in systemic exposure (AUC), consistent with the benefits of deuteration.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound in liver microsomes.

Materials:

  • Test compounds (5-Hydroxy-2-methylpyridine and this compound)

  • Pooled human, rat, or dog liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound at the desired final concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral administration.

Materials:

  • Test compounds (5-Hydroxy-2-methylpyridine and this compound)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Heparinized tubes for blood collection

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Administer the test compound orally via gavage at a predetermined dose.

  • Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

Mandatory Visualization

Signaling Pathways

The biological activities of 5-Hydroxy-2-methylpyridine and its analogs are believed to be mediated through various signaling pathways. Below are representative diagrams generated using Graphviz.

TYK2 Signaling Pathway

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme involved in immune signaling.[2][4][5][6][7] Inhibition of this pathway is a therapeutic strategy for various autoimmune diseases.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation

TYK2 Signaling Pathway

PLK1 Signaling Pathway in Cell Cycle Regulation

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy.[8][9][10][11][12]

PLK1_Signaling_Pathway G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation M_Phase M Phase (Mitosis) Cytokinesis Cytokinesis M_Phase->Cytokinesis Cdc25_Activation Cdc25 Activation PLK1_Activation->Cdc25_Activation Spindle_Assembly Spindle Assembly PLK1_Activation->Spindle_Assembly APC_C_Activation APC/C Activation PLK1_Activation->APC_C_Activation CDK1_CyclinB_Activation CDK1/Cyclin B Activation Cdc25_Activation->CDK1_CyclinB_Activation CDK1_CyclinB_Activation->M_Phase Mitotic Entry Spindle_Assembly->M_Phase APC_C_Activation->M_Phase

PLK1 Signaling in Cell Cycle

Potential Antimicrobial Mechanism of Action

Pyridine derivatives can exert antimicrobial effects through various mechanisms, including the disruption of cellular processes.[13][14][15]

Antimicrobial_Mechanism cluster_compound cluster_bacterium Bacterial Cell Compound Pyridine Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme DNA DNA Synthesis Inhibition Compound->DNA Cell_Death Cell Death Membrane->Cell_Death Enzyme->Cell_Death DNA->Cell_Death

Antimicrobial Action

Potential Neuroprotective Signaling Pathway

Pyridine analogs have shown neuroprotective effects, potentially through the activation of antioxidant response pathways.[16][17][18]

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Neuronal_Protection Neuronal Protection Oxidative_Stress->Neuronal_Protection causes damage Compound Pyridine Analog Compound->Nrf2_Keap1 stabilizes Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Neuronal_Protection

Neuroprotective Pathway

Conclusion

The strategic deuteration of 5-Hydroxy-2-methylpyridine is anticipated to confer significant advantages in its pharmacokinetic profile, primarily through enhanced metabolic stability. This leads to a longer half-life and increased systemic exposure, which can translate to improved efficacy and potentially a better safety profile with reduced dosing frequency. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other deuterated compounds.

References

A Comparative Guide to 5-Hydroxy-2-methylpyridine-d6 versus a ¹³C-labeled Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of small molecules like 5-Hydroxy-2-methylpyridine is critical in various stages of research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust LC-MS/MS-based quantification, as it effectively corrects for variability during sample preparation and analysis. The choice between a deuterated (e.g., 5-Hydroxy-2-methylpyridine-d6) and a carbon-13 (¹³C)-labeled internal standard can significantly impact assay performance. This guide provides an objective comparison of these two types of internal standards, supported by theoretical principles and illustrative experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

The Critical Role of Internal Standards in Quantitative Analysis

An ideal internal standard (IS) is chemically and physically identical to the analyte of interest, allowing it to mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization.[1] By adding a known amount of the IS to all samples, calibration standards, and quality controls, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification. While both deuterated and ¹³C-labeled standards are widely used, their subtle differences can lead to significant variations in analytical results.

Deuterated (d6) vs. ¹³C-Labeled Standards: A Head-to-Head Comparison

While deuterated internal standards are often more readily available and less expensive, they can present analytical challenges that are largely circumvented by the use of ¹³C-labeled standards.[2][3]

FeatureThis compound¹³C-Labeled 5-Hydroxy-2-methylpyridineRationale
Chromatographic Co-elution Potential for slight retention time shiftIdentical retention time to the analyteThe mass difference between deuterium (B1214612) and hydrogen can alter the physicochemical properties of the molecule, leading to a slight separation from the analyte on the chromatographic column.[4][5] ¹³C labeling results in a negligible difference in chemical properties, ensuring co-elution.[6]
Matrix Effect Compensation May be incompleteMore effective and reliableIf the internal standard does not perfectly co-elute with the analyte, it may experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[7][8]
Isotopic Stability Generally stable, but H/D exchange is a possibility in certain molecules and conditions.Highly stable with no risk of isotopic exchange.The carbon-13 isotope is stably incorporated into the molecular backbone.[3]
Cost Generally lowerTypically higherThe synthesis of ¹³C-labeled compounds is often more complex and costly.[2]

Illustrative Performance Data

To demonstrate the potential impact of internal standard choice on assay performance, the following table summarizes hypothetical but realistic data from a bioanalytical method validation for 5-Hydroxy-2-methylpyridine in human plasma.

Validation ParameterThis compound¹³C-Labeled 5-Hydroxy-2-methylpyridineAcceptance Criteria (FDA/EMA)
Accuracy (% Bias)
Low QC (3 ng/mL)+12.5%+3.2%±15% (±20% at LLOQ)
Medium QC (150 ng/mL)+8.9%+1.8%±15%
High QC (400 ng/mL)+7.5%-0.5%±15%
Precision (%CV)
Low QC (3 ng/mL)14.2%4.5%≤15% (≤20% at LLOQ)
Medium QC (150 ng/mL)9.8%2.1%≤15%
High QC (400 ng/mL)8.5%1.5%≤15%
Matrix Factor 0.85 (Ion Suppression)0.98 (Minimal Effect)Close to 1.0 is ideal
Linearity (r²) 0.99850.9998≥0.99

Data are hypothetical and for illustrative purposes only.

The data illustrate that while the assay using the deuterated standard may meet regulatory acceptance criteria, the ¹³C-labeled standard provides superior accuracy and precision, as evidenced by the lower %Bias and %CV values.[9] The matrix factor closer to 1.0 for the ¹³C-labeled standard indicates more effective compensation for ion suppression.[10]

Experimental Protocols

A robust bioanalytical method is essential for generating reliable data. Below is a typical protocol for the quantification of 5-Hydroxy-2-methylpyridine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 10 µL of internal standard working solution (either this compound or ¹³C-labeled 5-Hydroxy-2-methylpyridine at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 5-Hydroxy-2-methylpyridine: Q1/Q3 (To be determined by infusion)

    • This compound: Q1/Q3 (To be determined by infusion)

    • ¹³C-Labeled 5-Hydroxy-2-methylpyridine: Q1/Q3 (To be determined by infusion)

3. Preparation of Calibration Standards and Quality Controls

  • Prepare stock solutions of 5-Hydroxy-2-methylpyridine and the internal standards in methanol.

  • Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range of 1-500 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Visualizing the Workflow and a Plausible Metabolic Pathway

To further clarify the processes, the following diagrams illustrate the analytical workflow and a potential metabolic pathway for 5-Hydroxy-2-methylpyridine.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (d6 or ¹³C) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Analytical workflow for 5-Hydroxy-2-methylpyridine quantification.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Analyte 5-Hydroxy-2-methylpyridine Hydroxylation Further Hydroxylation (e.g., Pyridine-diol) Analyte->Hydroxylation CYP450 Oxidation N-Oxidation Analyte->Oxidation CYP450 Sulfation Sulfate Conjugate Analyte->Sulfation SULT Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGT Excretion Excretion (Urine/Feces) Oxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

A plausible metabolic pathway for 5-Hydroxy-2-methylpyridine.

Conclusion and Recommendations

For the quantitative analysis of 5-Hydroxy-2-methylpyridine, both deuterated and ¹³C-labeled internal standards can be employed. However, for assays requiring the highest level of accuracy, precision, and robustness, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[11]

Recommendations:

  • For high-stakes applications such as pivotal preclinical and clinical studies, the use of a ¹³C-labeled internal standard is strongly recommended to ensure the highest data quality and regulatory compliance.

  • For early discovery or screening applications where cost may be a primary concern and slightly higher variability is acceptable, a deuterated (d6) internal standard can be a viable option, provided that thorough validation is performed to characterize its performance.

Ultimately, the choice of internal standard should be based on a careful consideration of the assay performance requirements, the complexity of the biological matrix, and budgetary constraints. While the initial investment in a ¹³C-labeled standard may be higher, the long-term benefits of increased data reliability and reduced analytical troubleshooting often justify the cost.[11]

References

A Comparative Guide to Assessing the Chemical and Isotopic Purity of 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the chemical and isotopic purity of starting materials and final products is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of a valuable pyridine (B92270) derivative. The guide outlines detailed experimental protocols and presents a logical workflow for a multi-technique approach to purity verification.

Introduction to Purity Assessment of Deuterated Compounds

The analysis of deuterated compounds such as this compound requires a two-pronged approach. Firstly, the chemical purity must be determined to identify and quantify any non-target organic or inorganic impurities. Secondly, the isotopic purity , or the degree of deuterium (B1214612) incorporation, must be accurately measured to ensure the desired level of deuteration and to identify the presence of partially deuterated or non-deuterated species.[1] A combination of chromatographic and spectroscopic techniques is typically employed to achieve a comprehensive purity profile.

Comparison of Analytical Methods

A multi-technique approach is essential for the robust characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chemical purity, while High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for assessing isotopic purity and confirming molecular structure.

Analytical MethodParameter MeasuredAdvantagesLimitationsTypical Performance
High-Performance Liquid Chromatography (HPLC) Chemical PurityHigh resolution and sensitivity for separating and quantifying impurities.[2]May not distinguish between isotopic variants.>99.5% Chemical Purity
High-Resolution Mass Spectrometry (HRMS) Isotopic Purity, Molecular WeightExcellent mass accuracy for resolving and quantifying isotopologues.[3]Isotopic distribution may be influenced by ionization technique.>98% Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation, Isotopic PurityProvides detailed structural information and can quantify deuterium incorporation at specific sites.Lower sensitivity compared to MS; requires higher sample concentration.Confirms structure and provides estimation of isotopic purity.

Experimental Workflow

A logical and efficient workflow is crucial for the complete assessment of this compound purity. The following diagram illustrates a typical analytical cascade.

Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Purity Screening cluster_1 Isotopic and Structural Verification cluster_2 Data Analysis and Reporting start Sample of this compound hplc HPLC Analysis for Chemical Purity start->hplc hrms HRMS Analysis for Isotopic Purity hplc->hrms If Chemical Purity is Acceptable nmr NMR Analysis for Structural Confirmation and Isotopic Enrichment hrms->nmr data_analysis Data Integration and Purity Calculation nmr->data_analysis report Certificate of Analysis Generation data_analysis->report

Caption: A typical workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify impurities in the this compound sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for pyridine derivatives.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This method is used to determine the isotopic distribution and calculate the isotopic enrichment of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine compounds.

  • Mass Analyzer: Set to a high-resolution mode (e.g., >10,000 FWHM) to resolve the isotopic peaks of the parent ion.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • Data Acquisition: Acquire the full scan mass spectrum over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 100-150).

  • Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the deuterated species (M+d6) to the sum of the intensities of all isotopologues (M, M+d1, M+d2, etc.).

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and can be used to estimate the degree of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • The absence or significant reduction of signals in the proton NMR spectrum at the positions of deuteration confirms successful labeling.

    • Residual proton signals can be integrated to estimate the percentage of non-deuterated species.

  • ¹³C NMR Spectroscopy:

    • The carbon spectrum will show characteristic shifts for the pyridine ring and the methyl group, confirming the carbon skeleton.

    • Deuterium substitution can cause splitting of the adjacent carbon signals (C-D coupling), providing further evidence of deuteration.

  • ²H NMR Spectroscopy:

    • Directly observing the deuterium signals provides a definitive confirmation of deuteration and can be used for quantification.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for a comprehensive purity assessment.

Purity_Analysis_Logic Logical Flow of Purity Analysis cluster_input cluster_analysis Analytical Techniques cluster_output Purity Attributes Sample This compound HPLC HPLC Sample->HPLC HRMS HRMS Sample->HRMS NMR NMR Sample->NMR Chem_Purity Chemical Purity (>99.5%) HPLC->Chem_Purity Iso_Purity Isotopic Purity (>98% D) HRMS->Iso_Purity NMR->Iso_Purity Structure Structural Integrity NMR->Structure

Caption: Interrelationship of analytical techniques for comprehensive purity determination.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-2-methylpyridine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and logistical management of 5-Hydroxy-2-methylpyridine-d6 waste, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound or its waste.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. The following is a general operational plan for its proper disposal:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Segregate waste containing this compound from other waste streams to prevent accidental mixing and potential chemical reactions. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection. The original container, if in good condition, is an ideal choice.

    • Ensure the container is tightly sealed to prevent the release of dust or vapors.

    • Do not overfill containers; leave adequate headspace for expansion.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • The storage area should have secondary containment to control any potential leaks or spills.

    • Follow all institutional and regulatory guidelines for the maximum allowable accumulation time for hazardous waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. As a best practice, all concentrations of this compound should be treated as hazardous waste.

ParameterValue
Waste Classification Hazardous Waste
Recommended pH for Disposal Not Applicable (Dispose of as solid waste)
Concentration Threshold for Hazardous Classification Treat all concentrations as hazardous

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. Chemical treatment of hazardous waste should only be performed by trained personnel following established and validated procedures, and in accordance with all applicable regulations. It is recommended to dispose of the compound in its original form through a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generation (this compound) is_hazardous Is the waste considered hazardous? start->is_hazardous treat_as_hazardous Yes, treat as hazardous waste. is_hazardous->treat_as_hazardous Yes ppe Wear appropriate PPE (goggles, gloves, lab coat) treat_as_hazardous->ppe segregate Segregate from other waste streams ppe->segregate label_container Label container clearly: 'Hazardous Waste' 'this compound' segregate->label_container store Store in a designated, secure, and ventilated area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Essential Safety and Logistical Information for Handling 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Hydroxy-2-methylpyridine-d6. The following procedures are based on available data for the non-deuterated analogue, 5-Hydroxy-2-methylpyridine, and general best practices for handling deuterated and pyridine-containing compounds. It is imperative to supplement this information with a specific Safety Data Sheet (SDS) for the deuterated compound once available and to adhere to all institutional and regulatory guidelines.

Hazard Assessment and Physical Properties

The physical properties of 5-Hydroxy-2-methylpyridine are summarized below. The deuterated form is expected to have similar properties, although slight variations may exist.

PropertyValueSource
Appearance Beige to brown crystalline powder[2][3]
Molecular Formula C₆HD₆NO-
Molecular Weight 115.17 g/mol (calculated)-
Melting Point 168 - 171 °C[3]
Boiling Point Not available[3]
Solubility Soluble in methanol (B129727) and dichloromethane.[4]
Odor Odorless to a pyridine-like odor.[3][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Nitrile or neoprene gloves.[1]Safety glasses with side shields or chemical splash goggles.N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation.Lab coat.[1]
Solution Preparation Chemical fume hood.Nitrile or neoprene gloves.[1]Chemical splash goggles.[1]As needed, based on volatility and concentration.Lab coat.[1]
Experimental Use Chemical fume hood.Nitrile or neoprene gloves.[1]Chemical splash goggles.[1]As needed, based on experimental conditions.Lab coat.[1]

Experimental Protocols

Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the appropriate gloves, ensuring they cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Eye Protection: Remove eye protection from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Handling and Storage of this compound

Due to the deuterated nature of this compound, specific handling and storage procedures are necessary to prevent deuterium-hydrogen (H-D) exchange, which can compromise experimental results.

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.

  • Inert Atmosphere: For long-term storage and to prevent oxidation and contamination, consider storing under an inert atmosphere, such as argon or nitrogen.

  • Protection from Moisture: Pyridine compounds can be hygroscopic.[1] Store in a desiccator to minimize exposure to atmospheric moisture.

Handling:

  • Solvent Choice: Use anhydrous (dry) solvents for preparing solutions to minimize H-D exchange.

  • Inert Atmosphere Handling: For sensitive experiments, handle the compound and prepare solutions in a glove box under an inert atmosphere.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Spill and Disposal Plan

Spill Response
  • Evacuate: Immediately evacuate the area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.

  • Collection: Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene).

  • Do not mix with incompatible waste streams. Pyridine-based compounds are incompatible with strong oxidizing agents and strong acids.[3]

Disposal Procedure:

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until pickup.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of deuterated chemical waste. Regulations for deuterated waste may vary.

  • Manifest: Complete all required waste disposal forms or manifests as per your institution's and local regulations.

  • Pickup: Arrange for pickup by a licensed hazardous waste disposal contractor.

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, with the label defaced.

Workflow and Logical Relationships

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_spill Spill Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weighing/Aliquoting Weighing/Aliquoting Don PPE->Weighing/Aliquoting Solution Preparation Solution Preparation Weighing/Aliquoting->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Doff PPE Doff PPE Experimental Use->Doff PPE Collect Waste Collect Waste Experimental Use->Collect Waste Label Waste Label Waste Collect Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Contact EHS Contact EHS Store Waste->Contact EHS Dispose via Contractor Dispose via Contractor Contact EHS->Dispose via Contractor Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Don PPE (Spill) Don PPE (Spill) Evacuate & Alert->Don PPE (Spill) Contain & Collect Contain & Collect Don PPE (Spill)->Contain & Collect Decontaminate Area Decontaminate Area Contain & Collect->Decontaminate Area Dispose of Spill Waste Dispose of Spill Waste Decontaminate Area->Dispose of Spill Waste Dispose of Spill Waste->Collect Waste

Caption: Workflow for safe handling, spill response, and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.